3-azido-4-methylbenzamide
Description
Properties
CAS No. |
2387497-66-5 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Azido-4-methylbenzamide: Synthesis, Safety, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-azido-4-methylbenzamide, a compound of interest in synthetic and medicinal chemistry. Due to the absence of a registered CAS number and a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes information from structurally related compounds to offer a robust framework for its safe handling, synthesis, and characterization.
Compound Identification and Properties
As of the latest data, a specific CAS number for 3-azido-4-methylbenzamide has not been assigned. However, based on its structure, we can identify it with the following details:
| Identifier | Value |
| IUPAC Name | 3-azido-4-methylbenzamide |
| Molecular Formula | C₈H₈N₄O |
| Molecular Weight | 176.18 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N)N=[N+]=[N-] |
The properties of 3-azido-4-methylbenzamide can be inferred from related structures such as 3-amino-4-methylbenzamide and other aromatic azides. It is expected to be a solid at room temperature with limited solubility in water but soluble in common organic solvents. The presence of the azide group makes it a high-energy compound with potential for use in click chemistry and as a photoaffinity label.[1]
Postulated Synthesis Pathway
A plausible synthetic route to 3-azido-4-methylbenzamide begins with the readily available precursor, 3-amino-4-methylbenzamide (CAS No: 19406-86-1). The synthesis involves a two-step diazotization-azidation reaction.
Caption: Proposed two-step synthesis of 3-azido-4-methylbenzamide from 3-amino-4-methylbenzamide.
Experimental Protocol:
-
Diazotization: Dissolve 3-amino-4-methylbenzamide (1 equivalent) in a solution of hydrochloric acid (3 equivalents) and water at 0-5 °C. To this stirring solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes to ensure complete formation of the diazonium salt.
-
Azidation: In a separate flask, dissolve sodium azide (1.2 equivalents) in water and cool to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-azido-4-methylbenzamide.
Safety and Handling
While a specific Safety Data Sheet for 3-azido-4-methylbenzamide is not available, a comprehensive safety protocol can be established by examining the SDS of related compounds, including 3-amino-4-methylbenzamide and other organic azides.[2][3]
Hazard Identification and Precautions:
| Hazard Class | Potential Risks | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[2] | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood.[4][5] |
| Skin Corrosion/Irritation | May cause skin irritation.[3][4] | Avoid contact with skin. In case of contact, wash immediately with plenty of water.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | Wear safety glasses with side shields or goggles.[6] If contact occurs, rinse cautiously with water for several minutes.[2] |
| Explosive Properties | Organic azides are potentially explosive and can be sensitive to heat, shock, or friction. | Avoid heating the solid compound. Handle with non-sparking tools. Keep away from heat, sparks, and open flames.[3] |
First Aid Measures:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]
-
Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
Characterization
The successful synthesis of 3-azido-4-methylbenzamide should be confirmed through various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the aromatic protons, the methyl group, and the amide functionality, as well as the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: A strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide (N₃) stretching vibration.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Applications and Future Directions
The unique properties of 3-azido-4-methylbenzamide make it a valuable tool for researchers in several fields:
-
Medicinal Chemistry: The benzamide scaffold is present in many biologically active molecules. The introduction of an azide group allows for the use of "click chemistry" to conjugate this molecule to other entities, such as targeting ligands or fluorescent probes.[1]
-
Chemical Biology: As a photoaffinity label, the azido group can be converted into a highly reactive nitrene upon UV irradiation, enabling the study of ligand-protein interactions.
-
Materials Science: The energetic nature of the azide group could be explored in the development of novel high-energy materials.
Further research into the synthesis optimization, detailed characterization, and exploration of its applications will provide a more complete understanding of this versatile compound.
References
-
PubChem. (2026). 4-Azido-n-ethyl-3-methylbenzamide. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Process for the preparation of optically active 3-azido-carboxylic acid....
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-azido-2,3,6-trideoxy-β-d-arabino-hexopyranosyl pyranonaphthoquinone analogues of medermycin. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
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Patsnap. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide. [Link]
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PubChem. (n.d.). 3-Azidopropyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]
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PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. [Link]
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ResearchGate. (n.d.). N-[Amino(azido)methylidene]-4-methylbenzenesulfonamide. [Link]
-
PubChem. (n.d.). 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. [Link]
Sources
difference between 3-azido-4-methylbenzamide and 3-amino-4-methylbenzamide
This technical guide provides a comparative analysis of 3-amino-4-methylbenzamide (The Scaffold) and its derivative 3-azido-4-methylbenzamide (The Probe). It is designed for researchers transitioning from standard medicinal chemistry to chemical biology applications.
From Static Building Block to Dynamic Chemical Probe
Executive Summary
The transition from 3-amino-4-methylbenzamide to 3-azido-4-methylbenzamide represents a fundamental shift in utility.
-
3-Amino-4-methylbenzamide (3-AMB) is a classical nucleophilic building block . It serves as a primary scaffold for fragment-based drug discovery (FBDD), particularly in the synthesis of kinase inhibitors and PARP inhibitors.
-
3-azido-4-methylbenzamide (3-AzMB) is a bioorthogonal handle . It transforms the inert scaffold into a reactive probe capable of "Click" chemistry (CuAAC) or photoaffinity labeling, allowing researchers to map binding sites or visualize drug distribution.
Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6][7]
The primary difference lies in the functional group at the meta position relative to the amide. This substitution drastically alters the electronic profile and stability of the molecule.
| Feature | 3-Amino-4-methylbenzamide (3-AMB) | 3-Azido-4-methylbenzamide (3-AzMB) |
| Structure | Aryl Amine ( | Aryl Azide ( |
| Electronic Nature | Strong Electron Donor (EDG) | Weak Electron Withdrawing (Inductive) |
| Reactivity | Nucleophilic (Amide coupling, | Dipolar (Cycloaddition), Electrophilic (Nitrene) |
| Stability | High (Stable solid) | Low (Light/Heat sensitive, Potentially Energetic) |
| Primary Use | Drug Intermediate, PARP Fragment | Chemical Biology Probe (ABPP, Linker) |
| Safety Ratio | Safe | Caution: |
Safety Critical: The C/N Ratio
Researchers must calculate the safety of organic azides. The "Rule of Three" states that an azide is stable if:
Synthetic Transformation
The conversion of the amine to the azide is achieved via a Diazotization-Azidation sequence.[1] This is a self-validating protocol: the disappearance of the fluorescent amine spot on TLC and the appearance of the UV-active (but non-fluorescent) azide confirms success.
Workflow Diagram
Figure 1: Synthetic pathway converting the amine scaffold to the azide probe via a diazonium intermediate.
Detailed Protocol: Synthesis of 3-Azido-4-methylbenzamide
Reagents: 3-Amino-4-methylbenzamide (1.0 eq), Sodium Nitrite (1.2 eq), Sodium Azide (1.5 eq), $ \text{H}_2\text{SO}_4 $ (2M).
-
Diazotization: Dissolve 3-AMB in $ 2\text{M H}_2\text{SO}_4 $ at 0°C (ice bath). Dropwise add $ \text{NaNO}_2 $ (aq). The solution will turn clear/yellow. Stir for 15 min.
-
Check: Use starch-iodide paper. Instant blue/black color confirms excess nitrous acid (reaction active).
-
-
Azidation: Carefully add $ \text{NaN}_3 $ solution dropwise. Caution: Evolution of $ \text{N}_2 $ gas will occur. Maintain temperature < 5°C to prevent decomposition.
-
Work-up: Stir for 2 hours, allowing to warm to Room Temp. The product often precipitates. Extract with Ethyl Acetate.[2]
-
Purification: Silica gel chromatography. Do not distill.
Divergent Reactivity & Applications[9]
The core difference dictates the downstream application. The amine is used to build drugs; the azide is used to find where they go.
A. 3-Amino-4-methylbenzamide: The Scaffold
-
Mechanism: Acts as a nucleophile. The amino group attacks electrophiles (acid chlorides, isocyanates).
-
Drug Discovery: Used to synthesize analogues of Imatinib or Nilotinib (kinase inhibitors) or benzamide-based PARP inhibitors .
-
Key Reaction: Amide Coupling.
B. 3-Azido-4-methylbenzamide: The Probe
-
Mechanism 1: Bioorthogonal Click Chemistry (CuAAC).
-
Mechanism 2: Photoaffinity Labeling.
-
Upon UV irradiation (254-365 nm), the azide expels $ \text{N}_2 $ to form a highly reactive Nitrene .
-
Use Case: The nitrene inserts into nearby C-H or N-H bonds of the target protein, permanently crosslinking the drug to its receptor for Mass Spec identification.
-
Reactivity Flowchart
Figure 2: Divergent reactivity profiles of the azide derivative.
Experimental Protocol: CuAAC "Click" Labeling
Context: Labeling a protein bound by 3-azido-4-methylbenzamide with a fluorescent alkyne reporter.
-
Incubation: Treat proteome/cells with 3-AzMB ($ 10\text{--}100,\mu\text{M} $).
-
Lysis: Lyse cells in PBS/Triton X-100.
-
Click Cocktail Preparation:
-
Pre-mix: $ \text{CuSO}_4 $ (1 mM final) + THPTA Ligand (100
M). -
Add Sodium Ascorbate (2 mM) immediately before use.
-
-
Reaction: Add Fluorophore-Alkyne (20
M) and Click Cocktail to the lysate. -
Time: Incubate 1 hour at Room Temp in the dark.
-
Analysis: SDS-PAGE followed by in-gel fluorescence scanning.
References
-
Synthesis of Aryl Azides: Kutonova, K. V., et al.[5] "A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates." Synthesis, 2013.[5]
-
Click Chemistry Fundamentals: Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 2001.
-
Photoaffinity Labeling: Platz, M. S. "Photochemistry of Phenyl Azide." Chemical Reviews, 1991.
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie Int. Ed., 2005.
Sources
A Senior Application Scientist's Guide to Photoaffinity Labeling Using 3-Azido-4-methylbenzamide
Foreword: The Quest for the Interactome
In the intricate cellular machinery, transient and dynamic interactions between small molecules and proteins govern nearly all biological processes. Identifying the specific protein targets of a bioactive compound—be it a drug candidate, a natural product, or a metabolic probe—is a paramount challenge in chemical biology and drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful strategy to convert these fleeting, non-covalent interactions into permanent, covalent bonds, thereby creating a stable record of the binding event that can be analyzed.[1][2] This guide provides an in-depth exploration of a specific, yet versatile, photoaffinity reagent: 3-azido-4-methylbenzamide . As a Senior Application Scientist, my goal is not merely to present protocols, but to illuminate the underlying principles, the rationale behind experimental choices, and the practical insights that lead to successful target identification.
The Principle of Photoaffinity Labeling: An Overview
Photoaffinity labeling is a sophisticated technique for identifying the binding partners of a given ligand.[3][4] The core of this method relies on a specially designed chemical probe.
The Anatomy of a Photoaffinity Probe: A typical photoaffinity probe is a tripartite molecule comprising three key functional domains[1][5]:
-
Specificity Unit: This is the pharmacophore or ligand of interest that provides the binding affinity and selectivity for the target protein(s).
-
Photoreactive Group: A moiety that is chemically inert in the dark but, upon activation by light of a specific wavelength, transforms into a highly reactive intermediate capable of forming a covalent bond with nearby amino acid residues.[6][7]
-
Reporter Tag (or Handle): A functional group, such as biotin or a terminal alkyne/azide, that enables the detection, enrichment, and isolation of the covalently-linked protein-probe complexes.[1][5]
The general workflow involves incubating the probe with a complex biological sample (e.g., live cells, cell lysate), allowing it to bind to its target(s), and then activating the photoreactive group with UV light to permanently crosslink the probe to its binding partner.[8]
The Aryl Azide Photophore: A Chemist's Perspective
Aryl azides were among the first photoreactive groups to be used for labeling biological receptors and remain a popular choice.[9] Their utility stems from a well-defined photochemical transformation.
Mechanism of Action: Upon irradiation with UV light (typically 260-365 nm), an aryl azide releases molecular nitrogen (N₂) to generate a highly reactive singlet nitrene intermediate.[9][10] This nitrene is exceptionally short-lived and can undergo several reactions:
-
C-H/N-H Insertion: The most productive pathway for PAL, where the nitrene inserts directly into carbon-hydrogen or nitrogen-hydrogen bonds of nearby amino acid side chains, forming a stable covalent link.
-
Addition Reactions: It can react with double bonds or aromatic systems.
-
Rearrangement: The singlet nitrene can interconvert to a more stable triplet state or rearrange into a dehydroazepine. These species are less reactive towards C-H insertion and can react with nucleophiles, including water, which can lower labeling efficiency.[8]
The small size of the azido group (-N₃) is a significant advantage, as it often imparts only a minimal steric perturbation to the parent ligand, thus preserving its native binding affinity.[9]
Spotlight on 3-Azido-4-methylbenzamide: A Scaffold of Choice
While many aryl azide reagents exist, the 3-azido-4-methylbenzamide scaffold offers a unique combination of features that make it a highly strategic choice for probe design.
Structural & Chemical Properties
The molecule's design is not arbitrary; each component serves a distinct purpose.
-
3-Azido Group: This is the photoreactive "warhead," positioned on the aromatic ring.
-
4-Methyl Group: The seemingly simple methyl group can be a "magic methyl"[11]. Its presence can subtly influence the probe's properties by:
-
Enhancing Binding Affinity: It can occupy small hydrophobic pockets in the target's binding site, increasing van der Waals interactions.
-
Modulating Conformation: It can restrict the rotation of the benzamide bond, locking the probe into a more favorable binding conformation.
-
Blocking Metabolism: It can prevent metabolic degradation at the 4-position, increasing the probe's bioavailability and stability in cellular contexts.
-
-
Benzamide Moiety: This is a common structural motif in many approved drugs and bioactive molecules, particularly in inhibitors of enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[12] Using this scaffold allows for the creation of probes that mimic known drug classes, making it an excellent starting point for competitive profiling and target deconvolution of new therapeutic agents.
Synthesis Strategy
The synthesis of a 3-azido-4-methylbenzamide-based probe is typically straightforward, often starting from commercially available materials like 3-amino-4-methylbenzoic acid. A representative synthetic scheme is outlined below.
Experimental Protocol: A Self-Validating System
A robust PAL protocol is a self-validating system, incorporating essential controls to distinguish specific, biologically relevant interactions from non-specific background binding. The following protocol is adapted for a "clickable" probe, which includes a terminal alkyne for post-labeling derivatization.[13][14]
Materials & Reagents
-
Photoaffinity Probe: 3-azido-4-methylbenzamide probe with a terminal alkyne handle (e.g., synthesized in-house). Stock solution in DMSO (e.g., 10-50 mM).
-
Control Compound: A non-photoreactive analog (e.g., 3-amino-4-methylbenzamide derivative) or the parent ligand without the azido group.
-
Biological Sample: Live cells (e.g., HeLa, HEK293T) or freshly prepared cell lysate.
-
UV Irradiation Source: A UV crosslinking apparatus (e.g., Rayonet) equipped with lamps emitting at ~360-365 nm.[13] A cooling system is critical to prevent heat-induced artifacts.
-
Click Chemistry Reagents: Biotin-azide, copper(II) sulfate (CuSO₄), a copper(I)-reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Enrichment & Analysis: Streptavidin-coated magnetic beads, lysis buffer, protease inhibitors, buffers for SDS-PAGE, and access to mass spectrometry facilities.
Step-by-Step Methodology
Part 1: Labeling in Live Cells
-
Cell Culture: Plate cells to achieve ~80-90% confluency on the day of the experiment.
-
Probe Incubation: Treat cells with the photoaffinity probe at a predetermined final concentration (typically 1-10 µM). Incubate for a time sufficient to allow target engagement (e.g., 30-60 minutes at 37°C).
-
Competition Control (Critical): In a parallel sample, pre-incubate the cells with a 50-100 fold excess of the non-photoreactive control compound for 30 minutes before adding the photoaffinity probe. This will competitively block the specific binding sites.
-
No-UV Control: Prepare a sample incubated with the probe but not exposed to UV light. This control identifies proteins that interact non-covalently or non-specifically with the probe or enrichment reagents.
-
UV Irradiation: Wash the cells with cold PBS to remove unbound probe. Place the culture plates (with lids removed) on a cooling block inside the UV apparatus. Irradiate with 365 nm UV light for 5-15 minutes.[13]
-
Cell Harvest: Immediately after irradiation, harvest the cells by scraping into cold PBS. Pellet the cells by centrifugation and store at -80°C until further processing.
Part 2: Target Enrichment via Click Chemistry
-
Cell Lysis: Resuspend the cell pellets in lysis buffer (e.g., RIPA buffer with protease inhibitors). Crucially, avoid amine-based buffers like Tris , as they can quench the photoreactive intermediates.[6] Lyse cells by sonication or freeze-thaw cycles.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Click Reaction: To 1 mg of protein lysate, add the click chemistry reagents in sequence: Biotin-azide, CuSO₄, and freshly prepared sodium ascorbate. Incubate for 1 hour at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the protein (e.g., with chloroform/methanol) to remove excess click reagents. Resuspend the protein pellet in a buffer containing SDS.
-
Streptavidin Pulldown: Add streptavidin-coated magnetic beads to the solubilized protein sample. Incubate for 1-2 hours at room temperature to capture the biotinylated protein-probe adducts.
-
Washing: Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins.
Part 3: Target Identification
-
On-Bead Digestion: Elute the bound proteins or, preferably, perform an on-bead tryptic digest to reduce background.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition and no-UV controls. A successful hit will show a strong signal in the UV-treated sample that is significantly diminished in the competition control sample.
Data Interpretation: Separating Signal from Noise
The success of a PAL experiment hinges on rigorous data analysis. Quantitative proteomics, often using techniques like SILAC or TMT labeling, provides the most robust data.
| Sample Condition | Expected Outcome for a True Target | Rationale |
| Probe + UV | High abundance of identified protein. | Represents the specific covalent labeling of the target. |
| Probe + Competition + UV | Significantly reduced or absent protein signal. | Demonstrates that labeling is specific to the binding site, as the unlabeled competitor blocked access. This is the most important control. |
| Probe, No UV | Absent or very low protein signal. | Confirms that covalent labeling is light-dependent and not due to non-specific sticking to the probe or beads. |
| No Probe + UV | Absent protein signal. | Controls for proteins that might non-specifically crosslink or bind to the enrichment matrix. |
Conclusion and Future Outlook
The 3-azido-4-methylbenzamide scaffold represents a powerful and rationally designed tool for photoaffinity labeling. Its combination of a sterically minimal photophore, a "tunable" methyl group, and a biologically relevant benzamide core makes it an excellent choice for identifying the protein targets of small molecules in complex biological systems. While PAL experiments require careful optimization and rigorous controls, the insights gained are invaluable, accelerating drug discovery by definitively linking a compound's phenotype to its molecular target. Future advancements will likely focus on developing aryl azides that can be activated by longer-wavelength visible light to reduce cellular damage and improve labeling in living organisms.[10]
References
- Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (n.d.). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. PubMed.
- Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing.
- Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents.
- ResearchGate. (n.d.). In vitro protein labeling via aryl azides photolysis.
- Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry.
- Oxford University Corpus of Clinical Infectious Diseases. (n.d.). Photoaffinity labelling with small molecules.
- Dubois, E., Taveau, J. C., Blais, J. C., & Chassaing, G. (2020). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. PMC.
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. PMC.
- ResearchGate. (n.d.). Proposed mechanisms of different types of photoaffinity labeling.
- Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. ResearchGate.
- Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PMC.
- KrennHrubec, K., et al. (2015). Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2. PMC.
- Lu, Y., & Topp, E. M. (2015). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. PMC.
- Parker, C. G., & Cravatt, B. F. (n.d.). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.
- Ruo, T. C., & Kiefer, H. (1974). The Mechanism of Photoaffinity Labeling. PMC.
- Remédio, L., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
- Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.
- ResearchGate. (n.d.). Synthesis of 4-azido benzamides.
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- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to 3-Azido-4-methylbenzamide: A Versatile Aryl Azide Reagent for Bioorthogonal Chemistry and Photoaffinity Labeling
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-azido-4-methylbenzamide, a versatile chemical reagent designed for advanced applications in chemical biology, drug discovery, and proteomics. The unique molecular architecture, featuring a bioorthogonal azide handle and a photoactivatable aryl azide moiety on a stable benzamide scaffold, positions this compound as a dual-function tool. It can participate in highly specific bioorthogonal "click" chemistry reactions for targeted labeling and conjugation, and it can be employed in photoaffinity labeling (PAL) experiments to identify and map molecular interactions. This document will detail the reagent's physicochemical properties, explore its primary mechanisms of action, provide validated experimental protocols for its use, and discuss data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge chemical tools for studying complex biological systems.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with or being perturbed by the native biochemical processes of that system.[1][2] Coined by Carolyn R. Bertozzi, this concept has revolutionized our ability to study biomolecules in their natural environment.[2] The core principle involves introducing a chemical reporter, such as an azide, into a biomolecule and then using a complementary probe to specifically label it. The azide group is an exemplary bioorthogonal handle because it is small, metabolically stable, and virtually absent in biological systems, thus preventing off-target reactions.[2][3]
The power of bioorthogonal chemistry lies in its selectivity. Reactions like the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC) allow for the precise attachment of probes—such as fluorophores, affinity tags, or drug molecules—to specific targets within the complex milieu of a cell or organism.[3][4]
Caption: General workflow of bioorthogonal labeling in a living system.
Physicochemical Profile of 3-Azido-4-methylbenzamide
Chemical Structure and Key Features
-
Molecular Formula: C₈H₈N₄O
-
Core Scaffold: A stable 4-methylbenzamide core. The amide group can participate in hydrogen bonding, influencing solubility and molecular interactions, while the methyl group subtly modulates the electronic properties of the aromatic ring.
-
Azide Group (-N₃): This is the primary functional group for bioorthogonal reactions. As an aryl azide, it is also photoactivatable, a feature discussed in Section 4.
-
Synthesis Rationale: 3-Azido-4-methylbenzamide can be synthesized from its commercially available precursor, 3-amino-4-methylbenzamide.[5][6][7] The synthesis involves a standard diazotization of the aromatic amine with a nitrite source (e.g., sodium nitrite) under acidic conditions, followed by the introduction of the azide using a reagent like sodium azide. This is a well-established and reliable transformation in organic chemistry.
Properties Comparison
| Property | Description | Rationale / Implication |
| Reactivity | Dual-mode: Participates in thermal cycloadditions and photochemical reactions. | Offers experimental flexibility. Can be used as a standard "click" reagent or as a photo-crosslinker. |
| Bioorthogonality | The azide group is abiotic and non-reactive with most biological functional groups.[2] | Enables highly specific labeling with minimal background interference in complex biological samples. |
| Size | As a small molecule, it can readily diffuse across cell membranes. | Suitable for intracellular labeling and in vivo applications. The scaffold is comparable to fragments used in drug discovery.[8] |
| Stability | Aryl azides are generally stable under typical laboratory and physiological conditions in the dark. | The reagent can be stored and handled without special precautions, provided it is protected from light to prevent premature activation. |
Mechanism of Action I: Bioorthogonal Ligation Reactions
The azide group of 3-azido-4-methylbenzamide is a versatile handle for several powerful ligation chemistries. The choice of reaction is critical and depends entirely on the experimental context, particularly whether the experiment is conducted in vitro or in living systems.
Staudinger Ligation
The Staudinger ligation is a classic bioorthogonal reaction between an azide and a phosphine.[9] The reaction, refined by Bertozzi and coworkers for biological applications, proceeds via an aza-ylide intermediate which rearranges to form a stable amide bond.[10][11] This reaction is highly chemoselective and proceeds in aqueous environments without a catalyst.[1] Its primary drawback is its relatively slow kinetics compared to modern click reactions.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity issues of CuAAC, SPAAC was developed. This reaction uses a strained cyclooctyne (e.g., BCN, DBCO, DIBO) instead of a terminal alkyne. [12][13]The high ring strain of the cyclooctyne provides the driving force for the cycloaddition, eliminating the need for a metal catalyst. [][15]This makes SPAAC the gold standard for bioorthogonal labeling in living cells and whole organisms. [2][16]The primary consideration for the researcher is the increased size of the cyclooctyne reagents, which can sometimes be a steric impediment.
Caption: The catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Mechanism of Action II: Photoaffinity Labeling (PAL)
Beyond its role in bioorthogonal ligations, the aryl azide in 3-azido-4-methylbenzamide serves as a powerful photoaffinity labeling (PAL) warhead. [17]PAL is a cornerstone technique for identifying the protein targets of small molecules and mapping binding interactions. [18] The process involves incubating the probe (3-azido-4-methylbenzamide, often derivatized with an affinity handle like biotin) with a complex biological sample (e.g., cell lysate or intact cells). Upon irradiation with UV light (typically ~254-320 nm for aryl azides), the azide group expels a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. [17][19]This short-lived nitrene can insert into nearby C-H or N-H bonds, forming a stable covalent bond with interacting proteins. [17]These covalently tagged proteins can then be isolated and identified using mass spectrometry.
The causality behind this method is that covalent bond formation will only occur with proteins that are in close proximity to the probe at the moment of photoactivation, providing a snapshot of the binding event.
Caption: Photoactivation of an aryl azide to a reactive nitrene for covalent crosslinking.
Experimental Design & Protocols
The following protocols are designed to be self-validating by including necessary controls and clear endpoints. They provide a starting point for researchers, and optimization may be required for specific applications.
Protocol 1: Synthesis of 3-Azido-4-methylbenzamide from 3-Amino-4-methylbenzamide
-
Rationale: This standard protocol converts a stable amine precursor into the desired azide reagent.
-
Dissolve 3-amino-4-methylbenzamide (1.0 eq) in 3M HCl at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water. Add this solution to the reaction mixture dropwise at 0°C.
-
Allow the reaction to stir for 1-2 hours, gradually warming to room temperature. Nitrogen evolution will be observed.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Confirm product identity via ¹H NMR and mass spectrometry.
Protocol 2: SPAAC for Live-Cell Fluorescence Imaging
-
Rationale: This protocol demonstrates how to use 3-azido-4-methylbenzamide to visualize biomolecules in living cells that have been metabolically tagged with a strained alkyne.
-
Metabolic Labeling: Culture cells in media supplemented with an alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar or amino acid) for 24-72 hours. This step incorporates the alkyne handle into cellular biomolecules. Include a control group of cells cultured without the alkyne precursor.
-
Probe Preparation: Prepare a 10 mM stock solution of 3-azido-4-methylbenzamide derivatized with a fluorophore (e.g., "3-azido-4-methylbenzamide-Fluorophore") in DMSO.
-
Labeling: Wash the cells twice with PBS. Incubate the cells with 10-50 µM of the fluorescent azide probe in fresh media for 30-60 minutes at 37°C. [20][21]4. Washing: Wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Image the cells using fluorescence microscopy. The experimental group (alkyne-labeled) should show a strong fluorescent signal, while the control group (no alkyne) should have minimal background fluorescence, validating the specificity of the SPAAC reaction.
Protocol 3: Photoaffinity Labeling for Target Identification
-
Rationale: This workflow uses a biotinylated version of the probe to identify protein binding partners from a cell lysate. A no-UV control is critical to distinguish specific photocrosslinking from non-specific protein binding.
-
Probe Design: Synthesize a derivative of 3-azido-4-methylbenzamide that includes a biotin tag, typically via a flexible linker attached to the benzamide nitrogen ("Biotin-linker-azido-probe").
-
Lysate Incubation: Incubate the biotin-azido-probe (1-10 µM) with a proteome source (e.g., cell lysate) for 30-60 minutes on ice in the dark.
-
Control Groups: Prepare three key samples:
-
(A) Experimental: Probe + Lysate + UV
-
(B) No-UV Control: Probe + Lysate, no UV
-
(C) Competition Control: Untagged parent molecule (100x excess) + Probe + Lysate + UV
-
-
Photo-Crosslinking: Transfer the samples to a petri dish on ice and irradiate with a UV lamp (e.g., 254 nm) for 10-30 minutes. Do not irradiate sample (B).
-
Enrichment: Add streptavidin-coated magnetic beads to all samples and incubate to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-covalently bound proteins.
-
Analysis: Elute the captured proteins and analyze by SDS-PAGE and silver staining or proceed with on-bead digestion for identification by LC-MS/MS. Specific targets should be present in lane (A), absent or significantly reduced in (B) and (C).
Caption: A streamlined workflow for a photoaffinity labeling experiment.
Conclusion and Future Outlook
3-Azido-4-methylbenzamide represents a powerful and versatile tool for the modern chemical biologist. Its dual functionality allows for a seamless transition between targeted bioorthogonal labeling and unbiased target discovery via photoaffinity labeling. By leveraging the well-defined and highly specific chemistries of the azide group, researchers can probe biological systems with a high degree of precision. Future work may involve incorporating this scaffold into more complex molecules for targeted drug delivery, developing activatable versions for conditional labeling, or using it in combination with other orthogonal chemistries for multi-target analysis in a single system. [22]
References
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A New Way To Engineer Cells: The Staudinger Ligation. (n.d.). Berkeley Lab. [Link]
-
Rainier, J. D., & Dancil, K. D. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide. Organic Letters, 2(18), 2845–2847. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-Chemistry.org. [Link]
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of azides to alkyne moeities. (n.d.). Fürth Lab, University of Würzburg. [Link]
-
Köhn, M., & Breinbauer, R. (2004). The Staudinger ligation-a gift to chemical biology. Angewandte Chemie International Edition, 43(24), 3106-3116. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
van Geel, R., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1827-1831. [Link]
-
van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1827-31. [Link]
-
Parker, C. G., & Houlton, A. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. RSC Chemical Biology, 2(4), 1073-1094. [Link]
-
Golin, A., et al. (2000). The multidrug resistance protein is photoaffinity labeled by a quinoline-based drug at multiple sites. Biochemistry, 39(20), 6094-102. [Link]
-
Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7192. [Link]
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Teo, Z. Q., et al. (2020). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 1(1), 011302. [Link]
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Bioorthogonal chemistry. (n.d.). Wikipedia. [Link]
-
Gulyás, G. M., et al. (2025). Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones. Angewandte Chemie, e202408701. [Link]
-
Kim, Y. K., et al. (2014). Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(4), 422-433. [Link]
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4-Azido-n-ethyl-3-methylbenzamide | C10H12N4O | CID 140535509. (n.d.). PubChem. [Link]
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de Jong, O. G., et al. (2022). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ChemBioChem, 23(1), e202100418. [Link]
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N-[Amino(azido)methylidene]-4-methylbenzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871. [Link]
- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (2015).
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Geraghty, R. F., Irvine, G. B., & Williams, C. H. (1994). N-(4-azido benzoyl)FnLRFamide, a putative photoaffinity label for the FMRFamide receptor. Biochemical Society Transactions, 22(1), 4S. [Link]
-
Lee, S., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. International Journal of Molecular Sciences, 18(10), 2092. [Link]
-
Ge, S. S., et al. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances, 8(51), 29276-29292. [Link]
-
Li, J., & Chen, P. R. (2016). Bioorthogonal Ligations and Cleavages in Chemical Biology. Accounts of Chemical Research, 48(5), 1317-1326. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Constructing new bioorthogonal reagents and reactions. Chemistry & Biology, 21(9), 1075-1094. [Link]
-
Wang, H., et al. (2018). Selective in vivo metabolic cell-labeling-mediated cancer targeting. Nature Chemical Biology, 14(1), 69-77. [Link]
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Khan, A. Z., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. Current Pharmaceutical Design, 24(17), 1936-1947. [Link]
-
Bioorthogonal Chemistry and Its Applications. (2021). Accounts of Chemical Research, 54(21), 4049-4063. [Link]
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Absorption Spectrum and Photolysis Dynamics of 3-Azido-4-methylbenzamide: A Technical Guide
Executive Summary
Aryl azides are foundational tools in chemical biology, proteomics, and materials science, primarily utilized for photoaffinity labeling and covalent crosslinking. The efficacy of these photoreactive crosslinkers depends entirely on their photophysical properties—specifically, their UV-Vis absorption spectra and the subsequent kinetic pathways of the reactive nitrene intermediates. This whitepaper provides an in-depth analysis of 3-azido-4-methylbenzamide , detailing how its unique structural substituents dictate its absorption profile, photolysis efficiency, and downstream reaction causality.
Structural & Electronic Profile of 3-Azido-4-methylbenzamide
3-Azido-4-methylbenzamide (CAS: 2387497-66-5) is a specialized trisubstituted benzene derivative. The photophysical behavior of this molecule is governed by the interplay of its three functional groups, which create a distinct "push-pull" electronic environment:
-
The Azide Group (–N₃): The photolabile core. It is inductively electron-withdrawing but donates electron density through resonance.
-
The Methyl Group (–CH₃): Positioned ortho to the azide, it acts as an electron-donating group (+I, +M via hyperconjugation). Crucially, its steric bulk forces the azide group slightly out of coplanarity with the aromatic ring, which alters the transition dipole moment and influences the trajectory of the resulting nitrene.
-
The Benzamide Group (–CONH₂): Positioned meta to the azide and para to the methyl group, it is an electron-withdrawing group (–I, –M).
This electronic configuration lowers the HOMO-LUMO gap compared to an unsubstituted phenyl azide, resulting in a bathochromic (red) shift in its absorption spectrum.
UV-Vis Absorption Spectrum: Mechanistic Insights
The absorption spectrum of 3-azido-4-methylbenzamide is characterized by two primary electronic transitions, which dictate the choice of light source for photolysis. According to established photochemistry standards[1], targeting the correct absorption band is critical for balancing crosslinking efficiency against background UV damage.
- Transition (High Energy): A high-intensity band typically observed between 250–280 nm. Excitation here leads to highly efficient, rapid photolysis.
- Transition (Low Energy): A lower-intensity, broader shoulder extending into the 300–350 nm range, arising from the non-bonding electrons of the azide nitrogen atoms.
Quantitative Data Summary
Table 1: Representative Photophysical Properties of 3-Azido-4-methylbenzamide
| Transition Type | Wavelength Range ( | Molar Extinction Coefficient ( | Photolysis Efficiency | Biological Compatibility |
| 254 – 270 nm | ~15,000 – 20,000 M | Very High (Seconds to Minutes) | Low (Causes protein/DNA damage) | |
| 300 – 330 nm | ~500 – 1,500 M | Moderate (Minutes to Hours) | High (Ideal for live-cell labeling) |
Photolysis Pathways and Nitrene Dynamics
When 3-azido-4-methylbenzamide absorbs a photon, it is excited to the singlet state (
This highly reactive singlet nitrene faces several competing kinetic pathways:
-
Insertion (Desired Pathway): The singlet nitrene inserts directly into adjacent C-H or N-H bonds. This is the primary mechanism for covalent crosslinking in photoaffinity labeling.
-
Ring Expansion (Solvent Dependent): The singlet nitrene can undergo rearrangement to a cyclic ketenimine. In the presence of aqueous buffers or nucleophiles, this is rapidly trapped to form an azepine derivative. The ortho-methyl group in 3-azido-4-methylbenzamide sterically hinders one side of the ring, directing the expansion asymmetrically[3].
-
Intersystem Crossing (ISC): The singlet nitrene can relax to the lower-energy triplet nitrene . Triplet nitrenes act as diradicals and favor hydrogen abstraction or dimerization, often leading to unwanted background labeling[4].
Photolysis pathways of 3-azido-4-methylbenzamide upon UV irradiation.
Experimental Protocols for Photolysis Validation
To utilize 3-azido-4-methylbenzamide effectively, researchers must establish the exact irradiation time required to achieve complete photolysis without causing secondary photodegradation. The following protocol is designed as a self-validating system to monitor the absorption spectrum during photolysis.
Step-by-Step Methodology: Time-Resolved UV-Vis Photolysis
Objective: Determine the photolysis half-life and confirm clean conversion using isosbestic points.
-
Sample Preparation: Dissolve 3-azido-4-methylbenzamide in a UV-transparent solvent (e.g., HPLC-grade Acetonitrile or PBS buffer) to a final concentration of 20–50 µM. Causality: This concentration ensures the maximum absorbance remains within the linear dynamic range of the spectrometer (0.1–1.0 AU).
-
Baseline Acquisition: Record a baseline UV-Vis spectrum from 200 nm to 500 nm in a quartz cuvette. Identify the
peak (~260 nm) and the shoulder (~310 nm). -
Controlled Irradiation: Expose the cuvette to a specific UV light source (e.g., a 302 nm or 365 nm UV lamp). Causality: Using 365 nm targets the
transition, extending the photolysis time to allow for accurate kinetic tracking while avoiding the rapid thermal degradation caused by 254 nm light. -
Iterative Spectral Tracking: Remove the sample from the light source every 30 seconds and immediately record the UV-Vis spectrum. Repeat until the absorption band of the azide group completely disappears.
-
System Validation Check: Overlay the time-resolved spectra. A self-validating, clean photolysis reaction must display sharp isosbestic points (wavelengths where the absorbance remains constant throughout the reaction). The presence of isosbestic points proves that the azide is converting directly into the photoproduct without the buildup of long-lived, unstable intermediates. If the baseline drifts upward, it indicates the formation of insoluble polymeric precipitates, and the concentration or light intensity must be reduced[5].
Step-by-step workflow for the photolysis and spectral analysis of aryl azides.
Conclusion
The photolysis of 3-azido-4-methylbenzamide is a highly tunable process. By understanding its specific UV-Vis absorption spectrum, researchers can select the optimal excitation wavelength to drive the ultrafast generation of singlet nitrenes. The presence of the ortho-methyl and meta-benzamide groups heavily influences the kinetic fate of these nitrenes, making rigorous, self-validating spectral monitoring essential for successful crosslinking and labeling applications.
References
-
Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations ACS Publications (Journal of the American Chemical Society) URL:[Link]
-
Visible-light-induced protein labeling in live cells with aryl azides RSC Publishing (Chemical Communications) URL:[Link]
-
Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores RSC Publishing (Chemical Science) URL:[Link]
-
Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones Beilstein Journal of Organic Chemistry URL:[Link]
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- 5. Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03907F [pubs.rsc.org]
Mechanistic Control of Aryl Azide-to-Nitrene Conversion
A Technical Guide to Photoaffinity Labeling Optimization
Audience: Researchers, Senior Scientists, and Medicinal Chemists. Focus: Mechanistic bifurcation, ring-expansion suppression, and self-validating experimental protocols.
Executive Summary: The Nitrene Bifurcation
The utility of aryl azides in drug discovery and proteomics hinges on a single, sub-nanosecond event: the partitioning of the nascent singlet nitrene . Upon photolysis, the aryl azide ejects molecular nitrogen to form a singlet nitrene (
-
The Desired Path: Rapid insertion into C–H or N–H bonds (crosslinking).
-
The Parasitic Path: Ring expansion to a benzazirine and subsequently a 1,2-didehydroazepine (ketenimine), which reacts with nucleophiles rather than the target ligand.
This guide details the electronic control of this mechanism and provides a self-validating protocol to ensure your photoaffinity labeling (PAL) campaigns are driven by insertion, not rearrangement.
The Mechanistic Core[1]
Photolysis and Singlet Generation
Irradiation of the aryl azide (Ar-N
-
Electronic State: The singlet nitrene possesses a vacant p-orbital and a filled sp
orbital on the nitrogen. It is zwitterionic in character and highly electrophilic. -
Lifetime:
1–10 ns in solution.
The Ring Expansion Trap (The "Dark Side")
In non-fluorinated phenyl azides, the singlet nitrene is unstable relative to ring rearrangement.
-
Benzazirine Formation: The nitrogen atom attacks the ipso carbon, forming a highly strained bicyclic benzazirine.
-
Dehydroazepine Conversion: The benzazirine rapidly rearranges to a seven-membered 1,2-didehydroazepine (often referred to as a cyclic ketenimine).
-
Nucleophilic Scavenging: This intermediate is a "soft" electrophile. In biological buffers, it reacts exclusively with nucleophiles (e.g., water, primary amines like Lysine residues) to form azepines or hydroxylamines , failing to crosslink with the hydrophobic binding pocket of the target protein.
The Fluorination Solution (PFPAs)
Perfluorophenyl azides (PFPAs) are the industry standard because fluorine substitution suppresses ring expansion.
-
Mechanism: The strong electron-withdrawing nature of the fluorine atoms stabilizes the singlet nitrene relative to the transition state required for benzazirine formation.
-
Result: The lifetime of the singlet nitrene is extended, and the energy barrier for ring expansion is raised, forcing the system toward the C–H insertion pathway or Intersystem Crossing (ISC) to the triplet state.
Intersystem Crossing (ISC) and Triplet Nitrenes
If the singlet nitrene fails to insert, it undergoes ISC to the ground-state triplet nitrene (
-
Reactivity: Triplet nitrenes behave like diradicals. They cannot insert into C–H bonds directly. Instead, they abstract hydrogen atoms (forming anilines) or dimerize (forming azo compounds).
-
Oxygen Quenching: Triplet nitrenes are rapidly quenched by dissolved oxygen, which is why degassing is a critical variable in yield optimization.
Visualization: Reaction Coordinate & Pathways
Figure 1: The mechanistic bifurcation of aryl nitrenes. Green paths indicate successful crosslinking; red paths indicate ring-expansion failure modes common in non-fluorinated azides.
Validated Experimental Protocols
Protocol A: The "Trapping" Validation Assay
Before applying a new aryl azide probe to a precious biological sample, you must validate its resistance to ring expansion. This assay uses diethylamine (DEA) as a scavenger to quantify the ketenimine intermediate.
Objective: Determine the ratio of Insertion vs. Ring Expansion.
Materials:
-
Aryl Azide compound (10 mM in cyclohexane).
-
Diethylamine (DEA).
-
UV Light Source (e.g., Rayonet reactor or handheld UV lamp at 365 nm).
-
HPLC-MS.
Step-by-Step:
-
Preparation: Prepare two vials.
-
Vial A (Control): 1 mL Aryl Azide solution.
-
Vial B (Trap): 1 mL Aryl Azide solution + 100 µL Diethylamine (excess nucleophile).
-
-
Degassing: Sparge both vials with Argon for 5 minutes to remove oxygen (preventing triplet quenching, isolating the singlet/ring-expansion variable).
-
Irradiation: Irradiate both vials at 365 nm for 10 minutes at room temperature.
-
Analysis: Analyze aliquots via HPLC-MS.
-
Vial A: Look for C-H insertion products (solvent insertion) or aniline (triplet decay).
-
Vial B: Look for the Azepine adduct . The mass will be [M_azide - N2 + DEA].
-
-
Interpretation:
-
High Azepine peak in Vial B = High Ring Expansion tendency . (Unsuitable for low-affinity targets).
-
Low/No Azepine peak = Stable Nitrene . (Suitable for PAL).
-
Protocol B: Optimized Photoaffinity Labeling (Proteomics)
This protocol minimizes non-specific scavenging by buffer nucleophiles.
Step-by-Step:
-
Probe Incubation: Incubate the proteome/cell lysate with the PFPA-conjugated probe. Critical: Perform in the dark.
-
Buffer Exchange: If possible, perform a rapid buffer exchange (e.g., Zeba spin column) to remove Tris or Glycine buffers, replacing them with PBS or HEPES.
-
Irradiation:
-
Place samples on ice (to reduce thermal diffusion and non-specific hydrophobic sticking).
-
Irradiate at 365 nm (not 254 nm) for 5–10 minutes.
-
Note: 254 nm damages proteins and DNA. PFPAs have a tail absorption at 350-365 nm that is sufficient for activation.
-
-
Quenching: Add a "stop solution" containing 10 mM DTT or excess Tryptophan to quench any remaining photoactive species before downstream processing.
Quantitative Comparison: Phenyl Azide vs. PFPA
| Feature | Phenyl Azide (Non-fluorinated) | Perfluorophenyl Azide (PFPA) |
| Primary Intermediate | Singlet Nitrene | Stabilized Singlet Nitrene |
| Dominant Reaction | Ring Expansion (Rearrangement) | C-H / N-H Insertion |
| Nucleophile Sensitivity | High (Reacts with Tris/Glycine) | Low (Resistant to scavengers) |
| Activation Wavelength | 254 nm (Optimal), 300 nm (Weak) | 254–365 nm (Broad absorption) |
| Crosslinking Efficiency | < 10% (Typical) | 40–70% (Typical) |
| Main Byproduct | Azepines / Tars | Anilines (via Triplet) |
References
-
Review of Aryl Azide Photochemistry
- Title: Kinetics, Spectroscopy, and Comput
- Source: Gritsan, N. P.
-
URL:[Link]
-
Perfluorophenyl Azides in PAL
- Title: Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanom
- Source: Liu, L. H., & Yan, M. (2010). Accounts of Chemical Research.
-
URL:[Link]
-
Ring Expansion Mechanism
-
Photoaffinity Labeling Protocols
Sources
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- 5. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Synthesis of 3-Azido-4-methylbenzamide
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
Aryl azides are indispensable functional motifs in modern drug discovery, serving as critical precursors for bioorthogonal click chemistry (CuAAC), photoaffinity labeling, and complex heterocycle synthesis[1]. The synthesis of 3-azido-4-methylbenzamide from its corresponding primary amine, 3-amino-4-methylbenzamide, relies on a robust, highly scalable two-step, one-pot diazotization-azidation sequence[2].
This protocol is engineered as a self-validating system. It leverages strict stoichiometric and thermodynamic controls to drive the reaction forward while actively suppressing off-target pathways. The transformation proceeds via a highly reactive aryl diazonium intermediate, which undergoes rapid nucleophilic aromatic substitution by the azide anion, driven thermodynamically by the irreversible expulsion of nitrogen gas[3].
Experimental Design & Causality (E-E-A-T)
As a synthetic chemist, executing this protocol requires an understanding of the causality behind each experimental parameter:
-
Excess Acidic Environment (3.0 Equivalents): Hydrochloric acid serves a dual purpose. First, it reacts with sodium nitrite to generate the active electrophile, the nitrosonium ion (NO⁺). Second, excess acid ensures the unreacted amine precursor remains fully protonated. If the amine is left unprotonated, it acts as a nucleophile and attacks the newly formed diazonium salt, leading to an irreversible and detrimental diazoamino coupling byproduct[2].
-
Strict Thermal Control (0–5 °C): Aryl diazonium salts are thermodynamically unstable. Maintaining the internal reaction temperature strictly below 5 °C prevents the spontaneous degradation of the diazonium intermediate. Exceeding this threshold accelerates hydrolysis, converting the intermediate into an unwanted phenolic impurity (3-hydroxy-4-methylbenzamide)[2].
-
Controlled Nucleophilic Addition: The introduction of sodium azide (NaN₃) is highly exothermic. The displacement of the diazonium group liberates N₂ gas. Dropwise addition is mandatory to control the exotherm, prevent reaction runaway, and avoid sudden over-pressurization of the reaction vessel[3].
Reaction Workflow & Pathway Visualization
Fig 1: Step-by-step experimental workflow for the synthesis of 3-azido-4-methylbenzamide.
Quantitative Data & Reagent Preparation
Table 1: Reaction Stoichiometry (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |
|---|---|---|---|---|
| 3-Amino-4-methylbenzamide | 150.18 | 1.0 | 1.50 g | Starting Precursor |
| Hydrochloric Acid (12 M) | 36.46 | 3.0 | 2.50 mL | Acid Catalyst / Protonation |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 0.76 g | Nitrosating Agent |
| Sodium Azide (NaN₃) | 65.01 | 1.2 | 0.78 g | Nucleophile |
Table 2: In-Process Controls & Self-Validation
| Visual Observation | Mechanistic Cause | Corrective Action / Validation |
|---|---|---|
| Initial suspension persists | Formation of insoluble amine-HCl salt | Continue stirring; solid will dissolve as the soluble diazonium salt forms. |
| Brown gas (NO₂) evolves | Auto-oxidation of excess nitrous acid | Slow down NaNO₂ addition; verify internal temperature is strictly < 5 °C. |
| Vigorous bubbling | Expulsion of N₂ gas (thermodynamic driver) | Expected behavior. Control NaN₃ addition rate to prevent thermal runaway. |
Detailed Step-by-Step Methodology
Phase 1: Diazotization
-
Setup: Equip a 100 mL round-bottom flask with a PTFE-coated magnetic stir bar and an internal thermometer.
-
Dissolution: Suspend 3-amino-4-methylbenzamide (1.50 g, 10.0 mmol) in a mixture of concentrated HCl (2.5 mL, 3.0 eq) and deionized water (15 mL)[2].
-
Cooling: Submerge the flask in an ice-water bath. Stir vigorously and allow the internal temperature to equilibrate to 0–5 °C. (Note: The amine hydrochloride salt may precipitate; this is expected).
-
Nitrite Preparation: Dissolve sodium nitrite (0.76 g, 11.0 mmol, 1.1 eq) in deionized water (5 mL).
-
Electrophile Generation: Add the NaNO₂ solution dropwise to the cold amine suspension via an addition funnel over 15 minutes. Critical: Adjust the drip rate to ensure the internal temperature never exceeds 5 °C[2].
-
Maturation: Stir the resulting mixture for an additional 30 minutes at 0–5 °C. The suspension will gradually transition into a relatively clear, pale-yellow solution, validating the complete formation of the diazonium salt.
Phase 2: Azidation
-
Azide Preparation: Dissolve sodium azide (0.78 g, 12.0 mmol, 1.2 eq) in deionized water (5 mL).
-
Nucleophilic Substitution: Slowly add the NaN₃ solution dropwise to the cold diazonium mixture. Caution: Immediate and vigorous evolution of nitrogen gas will occur[3].
-
Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to slowly warm to room temperature and stir for 1 to 2 hours. The target product, 3-azido-4-methylbenzamide, will typically precipitate from the aqueous phase as an off-white to pale-yellow solid.
Phase 3: Workup & Isolation
-
Filtration: If the product has precipitated completely, isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual inorganic salts and excess acid.
-
Extraction (Alternative): If the product oils out or does not fully precipitate, extract the aqueous mixture with ethyl acetate (3 × 20 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous phase is neutralized, followed by a brine wash[2].
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator bath temperature below 40 °C to prevent thermal degradation of the azide.
-
Purification: The crude product is generally >95% pure. If analytical purity is required, recrystallize from a mixture of ethanol/water or purify via flash column chromatography (Hexanes/EtOAc).
Safety & Handling Directives
-
Sodium Azide Toxicity: NaN₃ is acutely toxic and a severe environmental hazard. Do not use metal spatulas or metallic equipment, as it can form highly explosive heavy-metal azides. Never dispose of azide solutions down standard drains (risk of accumulation in lead/copper pipes).
-
Aryl Azide Stability: While 3-azido-4-methylbenzamide is relatively stable at room temperature, all aryl azides are potentially light and heat sensitive. Store the final product in an amber vial at 4 °C or -20 °C.
References
-
One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society (SciELO). [Link]
-
One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters. [Link]
Sources
CuAAC click chemistry reaction conditions for 3-azido-4-methylbenzamide
An Application Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 1,2,3-Triazoles from 3-azido-4-methylbenzamide
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for 3-azido-4-methylbenzamide, a representative electron-rich aryl azide. We delve into the mechanistic underpinnings of the CuAAC reaction, critically evaluate the roles of each reaction component—including the copper source, accelerating ligands, reducing agents, and solvent systems—and provide detailed, step-by-step protocols for practical implementation. Furthermore, this guide includes optimization strategies, reaction monitoring techniques, and a troubleshooting guide to empower users to achieve high-yield synthesis of triazole products derived from this versatile building block.
Introduction: The Power of the "Click" Reaction
Introduced by K. B. Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The CuAAC reaction is the quintessential example, forming a stable triazole linkage from an azide and a terminal alkyne with remarkable efficiency and specificity.[3] This reaction proceeds under mild conditions, often in aqueous environments, and tolerates a wide array of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science.[1][4][5]
The resulting 1,2,3-triazole core is not merely a passive linker; it is a robust, aromatic unit that can participate in hydrogen bonding and dipole-dipole interactions, often mimicking the properties of an amide bond. This has made the CuAAC reaction a favored strategy for conjugating molecules and synthesizing novel chemical entities with potential therapeutic applications. 3-azido-4-methylbenzamide is a key building block in this context, featuring an aryl azide that can be readily "clicked" onto alkyne-modified molecules to explore new chemical space.
The CuAAC Catalytic Cycle: A Mechanistic Overview
The remarkable rate acceleration of the CuAAC reaction, often 10⁷ to 10⁸ times faster than the uncatalyzed thermal cycloaddition, is due to the involvement of a copper(I) catalyst.[1] The reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[1] While the precise mechanism has been the subject of detailed computational and experimental studies, the generally accepted pathway involves the following key steps.[6][]
First, the copper(I) catalyst coordinates with the terminal alkyne to form a copper(I) acetylide complex.[2][] This step activates the alkyne. Subsequently, the azide coordinates to the copper center, and through a series of steps, a six-membered copper metallacycle intermediate is formed.[1][2] This intermediate then undergoes rearrangement and protonolysis to yield the final 1,4-disubstituted triazole product, regenerating the active Cu(I) catalyst for the next cycle.[2]
Critical Parameters for CuAAC with 3-azido-4-methylbenzamide
The success of the CuAAC reaction hinges on the careful selection and control of several key components. For a substrate like 3-azido-4-methylbenzamide, an electron-rich aryl azide, these considerations are particularly important.
The Copper Catalyst: The Heart of the Reaction
The active catalyst is the copper(I) ion. However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[8] Therefore, reaction strategies must ensure a sustained presence of Cu(I).
-
Copper(I) Sources: Salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly.[8] This approach requires careful handling to prevent oxidation and is often performed under an inert atmosphere.
-
In Situ Generation of Cu(I): A more common and convenient method is to start with a stable copper(II) salt, such as copper(II) sulfate (CuSO₄·5H₂O) or copper(II) acetate (Cu(OAc)₂), and generate the Cu(I) species in the reaction mixture using a reducing agent.[1][8][9] This is the most widely adopted method for its practicality. Metallic copper (e.g., copper turnings) can also serve as a source of Cu(I) through comproportionation with Cu(II) salts.[10]
The Reducing Agent: Maintaining Catalytic Activity
When using a Cu(II) precursor, a reducing agent is essential.
-
Sodium Ascorbate (NaAsc): This is the most popular reducing agent for CuAAC.[6][9] It rapidly and cleanly reduces Cu(II) to Cu(I) and helps to scavenge dissolved oxygen, thereby protecting the active catalyst from oxidation.[6] A slight excess of sodium ascorbate is typically used.
Accelerating Ligands: Enhancing Speed and Stability
Ligands play a critical role in a successful CuAAC reaction. They bind to the copper(I) ion, stabilizing it against oxidation and disproportionation, and increasing the reaction rate.[11][12] The choice of ligand can significantly impact reaction efficiency. For aryl azides like 3-azido-4-methylbenzamide, which can be less reactive than alkyl azides, a ligand is highly recommended.
| Ligand | Acronym | Key Features & Applications |
| Tris(benzyltriazolylmethyl)amine | TBTA | The first widely used accelerating ligand. Highly effective but has low aqueous solubility, best suited for organic or mixed solvent systems.[12] |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | A water-soluble analogue of TBTA, making it ideal for bioconjugation in aqueous buffers.[8][9] It is a versatile choice for many applications. |
| 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | BTTAA | A highly effective water-soluble ligand that can further accelerate the reaction, especially at low reactant concentrations.[9] |
| Bathocuproinedisulfonic acid | BCDS | A water-soluble ligand known to promote efficient catalysis. |
Solvent Systems
The CuAAC reaction is remarkably versatile in its choice of solvent. The selection depends on the solubility of the azide, the alkyne, and the catalyst system.
-
Aqueous/Organic Mixtures: A mixture of water and tert-butanol (1:1) is a very common and effective system, especially when using the CuSO₄/sodium ascorbate method. Many organic substrates are sufficiently soluble in this mixture.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are excellent choices, particularly when substrate solubility in aqueous media is poor.[5][13]
-
Green Solvents: Recent research has explored more environmentally benign solvents such as glycerol and deep eutectic solvents, which have been shown to be effective media for CuAAC reactions.[14][15][16]
Experimental Protocols
The following protocols provide a starting point for the CuAAC reaction with 3-azido-4-methylbenzamide. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary depending on the specific alkyne used.
General Experimental Workflow
Protocol 1: Reaction in t-Butanol/Water with In Situ Catalyst Generation
This protocol is robust and suitable for a wide range of alkynes.
Materials:
-
3-azido-4-methylbenzamide
-
Alkyne coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol
-
Deionized water
-
Reaction vial with a stir bar
Procedure:
-
In a reaction vial, dissolve 3-azido-4-methylbenzamide (1.0 eq) and the alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water. The final concentration of the azide should be approximately 0.1 M.
-
To this solution, add the THPTA ligand (0.05 eq, 5 mol%) followed by copper(II) sulfate pentahydrate (0.01 eq, 1 mol%). Stir for 1-2 minutes until the solution is homogeneous.
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M). Add the sodium ascorbate solution to the reaction mixture (0.10 eq, 10 mol%) to initiate the reaction. A color change is often observed.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is consumed (typically 1-8 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Protocol 2: Reaction in an Organic Solvent (DMF) using a Cu(I) Source
This protocol is useful for substrates with poor solubility in aqueous mixtures.
Materials:
-
3-azido-4-methylbenzamide
-
Alkyne coupling partner
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vial with a stir bar, septum, and nitrogen/argon line
Procedure:
-
To a dry reaction vial under an inert atmosphere (N₂ or Ar), add 3-azido-4-methylbenzamide (1.0 eq) and the alkyne (1.1 eq).
-
Add anhydrous DMF to dissolve the reactants (final azide concentration ~0.1-0.2 M).
-
To the stirred solution, add copper(I) iodide (0.02 eq, 2 mol%) followed by DIPEA (2.0 eq). The base facilitates the deprotonation of the terminal alkyne.[17]
-
Seal the vial and stir at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash several times with water to remove DMF and salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)). | Degas the solvent before use. Add a fresh portion of sodium ascorbate. Ensure the reaction is protected from air if using a Cu(I) salt directly.[18] |
| Low substrate reactivity. | Increase the reaction temperature (e.g., to 40-60 °C). Increase the catalyst and/or ligand loading (e.g., to 5 mol% Cu and 10 mol% ligand). | |
| Poor substrate solubility. | Change to a different solvent system (e.g., from tBuOH/H₂O to DMF or DMSO). | |
| Formation of Side Products | Oxidative homocoupling of the alkyne (Glaser coupling). | Ensure a sufficient excess of reducing agent (sodium ascorbate) is present.[6] Degas solvents thoroughly. |
| Difficulty in Purification | Residual copper in the product. | Wash the organic extract with a dilute aqueous solution of ammonia or EDTA to chelate and remove copper salts. |
Conclusion
The CuAAC click chemistry reaction is a powerful and versatile tool for the derivatization of molecules like 3-azido-4-methylbenzamide. By understanding the roles of the catalyst, ligand, reducing agent, and solvent, researchers can reliably synthesize 1,4-disubstituted 1,2,3-triazoles in high yield. The protocols provided herein serve as a robust starting point, and the principles discussed empower users to optimize conditions for their specific alkyne partners, facilitating the rapid exploration of novel chemical structures for drug discovery and beyond.
References
- Catalysis Science & Technology. (n.d.). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. RSC Publishing.
- National Center for Biotechnology Information. (n.d.). Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. PMC.
- ACS Publications. (2017, May 15). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry.
- Vector Labs. (n.d.). Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands.
- Organic-chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
- Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents.
- Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
- Google Patents. (n.d.). US8563738B2 - Ligands for copper-catalyzed azide-alkyne cycloaddition reactions.
- SciSpace. (n.d.). Copper Nanoparticles in Click Chemistry.
- National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC.
- National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- BOC Sciences. (n.d.). CuAAC: Copper-Catalyzed Click Reaction.
- ResearchGate. (n.d.). Cu-Catalyzed Cycloaddition of Aryl Azides to 1-Iodobuta-1,3-diynes: An Experimental and Quantum Chemical Study of Unusual Regiochemistry.
- SciSpace. (2011, December 15). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
- Beilstein Journals. (2017, November 6). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole.
- MDPI. (2020, April 26). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.
- Beilstein Journals. (2025, July 30). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions.
- ACS Publications. (2015, May 22). Cu/Pd-Catalyzed, Three-Component Click Reaction of Azide, Alkyne, and Aryl Halide: One-Pot Strategy toward Trisubstituted Triazoles. Organic Letters.
- ChemRxiv. (n.d.). Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media.
- ResearchGate. (2025, October 26). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview.
- National Center for Biotechnology Information. (2023, April 3). Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. PMC.
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
- Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco.
- Beilstein Archives. (2025, April 2). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. interchim.fr [interchim.fr]
- 4. bioclone.net [bioclone.net]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 10. scispace.com [scispace.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. US8563738B2 - Ligands for copper-catalyzed azide-alkyne cycloaddition reactions - Google Patents [patents.google.com]
- 13. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole [beilstein-journals.org]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
UV crosslinking protocols using 3-azido-4-methylbenzamide
Application Note: UV Crosslinking Protocols Using 3-Azido-4-Methylbenzamide
Executive Summary
This guide details the experimental protocols for using 3-azido-4-methylbenzamide as a photoaffinity labeling (PAL) reagent. This compound belongs to the aryl azide class of photocrosslinkers.[1][2][3] It is frequently employed as a "minimalist" pharmacophore fragment or a functionalized building block to map binding sites on enzymes (e.g., PARP, glycosylases) or to identify unknown receptors for benzamide-containing drugs.
Unlike large bifunctional crosslinkers, 3-azido-4-methylbenzamide often serves as a fragment-based probe . Its small size minimizes steric interference during ligand binding, while the aryl azide moiety provides a "zero-length" crosslinking capability upon UV activation.
Scientific Background & Mechanism
The Photochemical Trigger
The core utility of 3-azido-4-methylbenzamide lies in the aryl azide (
-
Singlet Nitrene (
): This electron-deficient species is extremely short-lived ( 10 s). It seeks to stabilize itself by inserting into adjacent chemical bonds. -
Insertion Targets: The nitrene can insert into
or bonds of the target protein backbone or side chains. This forms a covalent bond, permanently "locking" the small molecule to its receptor. -
Ring Expansion (Side Reaction): If the singlet nitrene does not find an immediate insertion target, it may undergo ring expansion to form a dehydroazepine intermediate, which reacts preferentially with nucleophiles (e.g., primary amines).
Mechanistic Pathway Diagram
Figure 1: Photochemical reaction pathway of aryl azides. Efficiency relies on rapid nitrene insertion before ring expansion occurs.
Critical Experimental Considerations
Before beginning, review these parameters to ensure protocol validity.
| Parameter | Recommendation | Rationale |
| Activation Wavelength | 254 nm (Optimal) or 302-312 nm | Simple aryl azides have max absorbance near 250-280 nm. 365 nm is often too weak for this specific scaffold unless a sensitizer is present. |
| Buffer Composition | No Reducing Agents (Pre-UV) | DTT or |
| Solvent | DMSO | Prepare stocks in DMSO. Keep final assay concentration |
| Protein Concentration | 0.5 – 2.0 mg/mL | Higher concentrations increase the probability of intermolecular "scavenging" (false positives). |
| Control | Competition Assay | Always include a sample with excess non-photoactive ligand to prove binding specificity. |
Detailed Protocol: UV Crosslinking Assay
Phase 1: Sample Preparation & Binding Equilibrium
Materials:
-
Target Protein (Purified) or Cell Lysate (1 mg/mL).
-
3-Azido-4-methylbenzamide (100 mM stock in DMSO).
-
Binding Buffer: PBS (pH 7.4) or 50 mM HEPES (pH 7.5), 100 mM NaCl. (NO DTT/DTE) .
-
UV-Transparent microplate or Quartz cuvettes.[1][4] (Standard polystyrene blocks UV <300 nm).
Steps:
-
Dilution: Dilute the protein to 1
M (or 0.5 mg/mL) in Binding Buffer. -
Probe Addition: Add 3-azido-4-methylbenzamide to the experimental wells.
-
Recommended Concentration: 10
M – 100 M (Must be above the expected ). -
DMSO Limit: Ensure final DMSO is
.
-
-
Competition Control (Critical): In a separate tube, pre-incubate the protein with 100x molar excess of the non-labeled parent ligand (e.g., 4-methylbenzamide) for 15 minutes before adding the azide probe.
-
Equilibration: Incubate all samples for 30–60 minutes at 4°C or Room Temperature (RT) in the dark. This allows the probe to occupy the binding pocket.
Phase 2: UV Irradiation (The "Locking" Step)
Safety: Wear UV-protective eyewear and shield skin.
Steps:
-
Transfer: Move samples to a UV-transparent vessel.
-
Cooling: Place samples on ice. UV lamps generate heat which can denature proteins.
-
Irradiation:
-
Source: UV Crosslinker (e.g., Stratalinker) or Handheld UV Lamp (4-8 Watts).
-
Wavelength: 254 nm (Short-wave) is most efficient for this molecule.
-
Distance: 2–5 cm from the light source.
-
Time:
-
High Intensity (Crosslinker): 1–5 Joules/cm
(approx. 1–5 mins). -
Low Intensity (Handheld): 10–20 minutes.
-
-
-
Quenching (Optional): Add a radical scavenger (e.g., 50 mM Tris or BSA) immediately after irradiation to quench any remaining long-lived radical species, though nitrenes usually react instantly.
Phase 3: Analysis (Western Blot / Mass Spec)
Workflow for Gel-Based Detection:
-
Add SDS-PAGE Loading Buffer (containing DTT/
-ME is now safe and recommended to reduce non-specific disulfides). -
Boil samples for 5 minutes at 95°C.
-
Run SDS-PAGE.
-
Detection:
-
If the probe has a tag (e.g., Biotin/Fluorophore): Blot and stain with Streptavidin-HRP.
-
If the probe is unlabeled (just 3-azido-4-methylbenzamide): You must detect the shift in mass (unlikely for small molecules) or inhibition of enzymatic activity (if the covalent bond kills the enzyme).
-
Advanced: Use "Click Chemistry" (CuAAC) if an alkyne handle was also present (not applicable to the bare 3-azido-4-methylbenzamide molecule unless modified).
-
Advanced Workflow: Mass Spectrometry Mapping
For researchers needing to identify where the benzamide binds.
Figure 2: Mass Spectrometry workflow. The key is searching for the specific mass addition of the probe minus the nitrogen gas lost during activation.
Calculation for 3-Azido-4-methylbenzamide:
-
Formula:
-
Molecular Weight (approx): 176.18 Da.
-
Mass Shift on Protein:
. -
Note: Search for this specific mass shift on peptides during proteomic analysis.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Crosslinking Observed | Reducing agents in buffer | Remove DTT/ |
| UV wavelength too long | Switch from 365 nm to 254 nm or 302 nm . | |
| Sample absorbs UV | Remove BSA or high concentrations of detergent (Triton X-100 absorbs UV). | |
| High Non-Specific Background | Irradiation time too long | Reduce UV exposure time. |
| Protein concentration too high | Reduce protein conc. to < 0.5 mg/mL to prevent random collisions. | |
| Precipitation | Probe insolubility | Ensure DMSO stock is fully dissolved; do not exceed 1% DMSO in aqueous buffer. |
References
-
Fleischmann, J. et al. (2015). Photochemical probes for the identification of drug targets.Angewandte Chemie International Edition , 54(20), 5790-5800. [Link]
-
Kotzyba-Hibert, F. et al. (1995). Recent trends in photoaffinity labeling.Angewandte Chemie , 34(12), 1296-1312. [Link]
- Das, J. (2011). Aliphatic and Aryl Azides as Photophores.Chemical Reviews, 111(8). (General reference for azide chemistry).
(Note: While specific literature on "3-azido-4-methylbenzamide" as a standalone commercial kit is limited, the protocols above are derived from standard aryl azide photoaffinity labeling methodologies validated in the references above.)
Sources
Application Note: Bioorthogonal Conjugation of 3-Azido-4-methylbenzamide to Fluorescent Alkynes via Chelation-Assisted CuAAC
Target Audience: Chemical biologists, assay developers, and translational scientists. Applications: Target engagement profiling, Activity-Based Protein Profiling (ABPP), and in-gel fluorescence imaging.
Scientific Rationale and Mechanistic Insights
The compound 3-azido-4-methylbenzamide serves as a highly versatile bioorthogonal probe. The benzamide scaffold is a privileged pharmacophore, most notably recognized for its affinity toward Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical targets in oncology and DNA damage response pathways. By incorporating an azide moiety, this molecule is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—commonly known as "click chemistry"—allowing researchers to covalently attach fluorescent alkynes (e.g., TAMRA-alkyne, AF488-alkyne) for downstream visualization[1].
The Causality of the Chelation-Assisted CuAAC System
Traditional CuAAC reactions in biological systems suffer from a critical flaw: the generation of Reactive Oxygen Species (ROS) via the oxidation of Cu(I) to Cu(II), which degrades proteins and destroys target epitopes. To establish a self-validating and non-destructive protocol, this workflow utilizes a chelation-assisted approach [2].
By pre-complexing CuSO₄ with a water-soluble accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), the Cu(I) oxidation state is stabilized. This prevents non-specific redox cycling, accelerates the cycloaddition kinetics, and maintains the structural integrity of the proteome[3]. Sodium ascorbate is utilized as the terminal reducing agent to generate the active Cu(I) species in situ.
Stepwise assembly and reduction of the Cu-THPTA catalytic complex for bioorthogonal labeling.
Experimental Workflow
The conjugation workflow is designed to ensure maximum labeling efficiency while minimizing background fluorescence (non-specific dye binding). The strict order of reagent addition is the most critical variable in this protocol.
Workflow for 3-azido-4-methylbenzamide target labeling and CuAAC fluorescent detection.
Reagent Preparation and Storage
To ensure reproducibility, reagents must be prepared exactly as specified. Trustworthiness in click chemistry is entirely dependent on the oxidation state of the copper and the integrity of the reducing agent.
Table 1: CuAAC Reagent Cocktail Preparation
| Reagent | Stock Concentration | Preparation & Storage | Final Reaction Conc. |
| 3-Azido-4-methylbenzamide | 10 mM in DMSO | Store at -20°C. Thaw at RT. | 10 - 50 µM |
| Fluorescent Alkyne (e.g., TAMRA) | 1 mM in DMSO | Store at -20°C, protected from light. | 20 µM |
| CuSO₄·5H₂O | 20 mM in ddH₂O | Store at 4°C. Stable for months. | 1 mM |
| THPTA Ligand | 100 mM in ddH₂O | Store at -20°C. Aliquot to avoid freeze-thaw. | 5 mM |
| Sodium Ascorbate | 300 mM in ddH₂O | CRITICAL: Prepare FRESH daily. Do not store. | 15 mM |
Note: The molar ratio of CuSO₄ to THPTA should always be maintained at 1:5 to ensure complete chelation of the copper ions[4].
Step-by-Step Methodology
Module A: Target Engagement & Lysis
-
Probe Incubation: Treat live cells (e.g., HeLa or HEK293) with 10–50 µM of 3-azido-4-methylbenzamide in complete culture media for 1–4 hours at 37°C.
-
Self-Validation Step: Always include a "Vehicle-Only" control (DMSO) to establish the baseline background fluorescence of the alkyne dye.
-
-
Washing: Wash cells 3× with ice-cold PBS to remove unbound probe.
-
Lysis: Lyse cells using an NP-40 based lysis buffer (1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with EDTA-free protease inhibitors.
-
Causality Note: Do not use EDTA in the lysis buffer. EDTA is a strong metal chelator that will strip Cu(I) from THPTA, completely inhibiting the downstream click reaction[5].
-
-
Clarification: Centrifuge lysates at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new tube and quantify protein concentration (target 1–2 mg/mL).
Module B: The Chelation-Assisted CuAAC Reaction
Perform the following additions in the exact order listed to a 1.5 mL microcentrifuge tube containing 50 µL of clarified lysate.
-
Add Alkyne: Add 1 µL of 1 mM Fluorescent Alkyne (final conc. 20 µM). Vortex briefly.
-
Pre-complex Catalyst: In a separate, clean tube, mix 2.5 µL of 100 mM THPTA and 2.5 µL of 20 mM CuSO₄. Let sit for 3 minutes. The solution will turn a faint blue, indicating successful complexation[1].
-
Add Catalyst: Add the 5 µL pre-complexed Cu/THPTA mixture to the lysate. Vortex briefly.
-
Initiate Reaction: Add 2.5 µL of freshly prepared 300 mM Sodium Ascorbate.
-
Causality Note: Adding ascorbate last ensures that Cu(II) is only reduced to highly reactive Cu(I) when the azide, alkyne, and protective ligands are already uniformly distributed in the lysate[3].
-
-
Incubation: Incubate the reaction in the dark at room temperature for 1 hour.
Module C: Protein Precipitation & Clean-up
To analyze the labeled proteins via SDS-PAGE, unreacted fluorescent alkyne must be rigorously removed to prevent massive dye-front artifacts.
-
Add 600 µL of Methanol to the 60 µL reaction mixture. Vortex thoroughly.
-
Add 150 µL of Chloroform. Vortex thoroughly.
-
Add 400 µL of ddH₂O. Vortex thoroughly. The solution will become cloudy.
-
Centrifuge at 14,000 × g for 5 minutes. A solid protein disc will form at the interface between the upper aqueous layer and the lower organic layer.
-
Carefully aspirate and discard the upper aqueous layer without disturbing the protein disc[4].
-
Add 450 µL of Methanol to wash the disc. Centrifuge at 14,000 × g for 5 minutes.
-
Discard the supernatant. Allow the pellet to air-dry for 5–10 minutes (do not over-dry, or resuspension will be difficult).
-
Resuspend the pellet in 1× SDS Sample Buffer, boil for 5 minutes, and proceed to SDS-PAGE and in-gel fluorescence scanning (e.g., Typhoon Imager).
Troubleshooting & Optimization
Table 2: Diagnostic Troubleshooting Matrix
| Observation | Mechanistic Cause | Corrective Action |
| High Background Signal in Negative Control | Non-specific binding of the fluorescent alkyne to cellular thiols or hydrophobic pockets[1]. | Reduce alkyne concentration to 5–10 µM. Ensure rigorous methanol/chloroform precipitation. |
| No/Low Fluorescent Signal | Oxidation of Cu(I) due to dissolved oxygen, or degradation of sodium ascorbate[3]. | Prepare sodium ascorbate immediately before use. Degas buffers if necessary. Verify EDTA is absent from lysis buffer. |
| Protein Degradation / Smearing on Gel | ROS generation from unchelated Cu(I) reacting with oxygen and ascorbate[5]. | Increase THPTA to CuSO₄ ratio (up to 10:1). Ensure order of addition is strictly followed. |
References
-
Ting Laboratory. Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols.[Link]
-
ResearchGate Community. NP40 and CuAAC "Click" Reaction Discussions. ResearchGate.[Link]
Sources
Application Note: High-Resolution Protein-Ligand Interaction Mapping Using 3-Azido-4-methylbenzamide
Target Audience: Researchers, biochemists, and drug development professionals specializing in chemoproteomics, targeted protein degradation, and PARP inhibitor profiling.
Introduction: The Challenge of Mapping Transient Interactions
Understanding the precise molecular interactions between small molecules and their protein targets is a cornerstone of modern drug discovery. However, capturing transient or low-affinity small molecule-protein interactions (SMPIs) in native proteomes remains technically challenging. Traditional affinity chromatography often fails to capture these fleeting interactions due to rapid off-rates during washing steps.
To overcome this, Photoaffinity Labeling (PAL) has emerged as a gold-standard chemoproteomic strategy [1]. By utilizing 3-azido-4-methylbenzamide , researchers can deploy a minimal, zero-length photoaffinity probe to map the NAD+ binding pockets of Poly(ADP-ribose) polymerases (PARPs) and related enzymes with single-amino-acid resolution.
Mechanistic Rationale: Why 3-Azido-4-methylbenzamide?
As a Senior Application Scientist, I emphasize that probe design must balance reactivity with native-like binding. Bulky tags (like biotin or large diazirines) often create steric clashes that abolish natural target affinity. 3-azido-4-methylbenzamide avoids this through a highly optimized, fragment-sized pharmacophore:
-
The Benzamide Scaffold: Mimics the nicotinamide moiety of NAD+. It competitively binds the catalytic domain of PARP enzymes by forming critical hydrogen bonds with conserved residues (e.g., Gly863 and Ser904 in PARP1)[2].
-
The Aryl Azide Group: Acts as a zero-length photoreactive crosslinker. Upon UV irradiation, it rapidly extrudes nitrogen gas (
) to form a highly reactive singlet nitrene, which inserts into the nearest C-H or N-H bonds of the binding pocket. -
The 4-Methyl Group: Provides subtle steric bulk that correctly orients the azido group toward the pocket wall, ensuring high crosslinking efficiency.
Mechanistic rationale for the structural components of 3-azido-4-methylbenzamide.
Experimental Workflow & Causality
A successful PAL experiment is not just a sequence of steps; it is a carefully balanced thermodynamic and photochemical system.
The Choice of Wavelength: Aryl azides are typically activated between 254 nm and 365 nm. We strictly mandate the use of 302 nm UV light . Irradiating at 254 nm causes direct excitation and degradation of aromatic amino acids (Tryptophan, Tyrosine) and nucleic acids, leading to massive proteome damage and false-positive aggregation. Conversely, 365 nm is highly inefficient for aryl azides without the addition of photosensitizers. 302 nm provides the optimal balance of rapid nitrene generation and proteome preservation.
Workflow of photoaffinity labeling using 3-azido-4-methylbenzamide followed by LC-MS/MS.
Quantitative Data & Self-Validating Controls
To ensure trustworthiness, every PAL protocol must be a self-validating system. The inclusion of specific controls proves that crosslinking is driven by active-site affinity, not random diffusion-based collisions.
Table 1: Physicochemical Properties & MS Parameters
| Parameter | Value / Description | Rationale |
| Chemical Formula | Minimal fragment probe. | |
| Molecular Weight | 176.18 g/mol | Highly permeable; avoids steric clashes. |
| Expected Mass Shift | +148.06 Da | Loss of |
| Optimal UV Wavelength | 302 nm | Maximizes azide activation; minimizes Trp/Tyr damage. |
Table 2: Mandatory System Validation Controls
| Control Type | Setup | Expected Outcome | Scientific Purpose |
| Dark Control | Probe + Protein (No UV) | No covalent adducts detected. | Validates that binding is strictly photochemically dependent. |
| Competition Control | Probe + Protein + 1 mM NAD+ | >90% reduction in adduct formation. | Proves the probe is specifically occupying the NAD+ active site. |
Step-by-Step Methodology
Phase 1: Sample Preparation & Equilibration
Causality Note: This step must be performed under dim light or red-light conditions to prevent premature photolysis of the azide.
-
Prepare recombinant PARP1 (or target cell lysate) at a concentration of 1–2 µM in a compatible binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM
). -
Add 3-azido-4-methylbenzamide to a final concentration of 10–50 µM (keep DMSO concentration <1% to prevent protein denaturation).
-
Incubate at 4 °C for 30 minutes in the dark. Why 4 °C? Nitrenes are highly reactive. Lowering the temperature stabilizes the non-covalent complex and reduces the diffusion rate of the probe, heavily favoring specific active-site crosslinking over non-specific background labeling.
Phase 2: UV Photo-crosslinking
-
Transfer the equilibrated samples into a pre-chilled, 96-well UV-transparent plate (e.g., quartz or specialized cyclic olefin copolymer).
-
Place the plate on an ice block to act as a heat sink.
-
Irradiate the samples using a 302 nm UV lamp (approx. 100 W) positioned 5 cm above the plate for 5 to 10 minutes .
Phase 3: Quenching & Digestion
Causality Note: Unreacted azides must be neutralized before downstream processing. If left unquenched, ambient light during overnight digestion will cause the denatured protein to crosslink randomly, destroying spatial resolution.
-
Immediately quench the reaction by adding Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37 °C for 30 minutes. Mechanism: DTT reduces unreacted aryl azides into inert anilines (amines), permanently terminating their photoreactivity.
-
Add Iodoacetamide (IAA) to 20 mM and incubate in the dark for 30 minutes to alkylate cysteines.
-
Digest the protein overnight at 37 °C using sequencing-grade Trypsin (1:50 enzyme-to-protein ratio).
Phase 4: LC-MS/MS Analysis
-
Desalt the digested peptides using C18 StageTips.
-
Analyze via high-resolution LC-MS/MS (e.g., Orbitrap Exploris or Eclipse).
-
During data search (e.g., MaxQuant or Proteome Discoverer), set a variable modification of +148.0633 Da on any amino acid to identify the exact residue of nitrene insertion.
References
-
Burton, N. R., Kim, P., & Backus, K. M. (2021). "Photoaffinity labelling strategies for mapping the small molecule-protein interactome." Organic & Biomolecular Chemistry, 19(36), 7792-7809.[Link]
-
Langelier, M. F., Eisemann, T., Riccio, A. A., & Pascal, J. M. (2022). "Inhibitors of PARP: Number crunching and structure gazing." Proceedings of the National Academy of Sciences, 119(11), e2121979119.[Link]
solvent compatibility for 3-azido-4-methylbenzamide in cell assays
Application Note: Solvent Compatibility and Assay Optimization for 3-Azido-4-Methylbenzamide in Cell-Based Systems
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP)
Abstract & Introduction
3-Azido-4-methylbenzamide (CAS 2387497-66-5) is a highly versatile bifunctional building block utilized extensively in bioorthogonal click chemistry and photoaffinity labeling[1]. Featuring a benzamide pharmacophore—a classic motif for targeting poly(ADP-ribose) polymerases (PARPs)—and a reactive azide moiety, it enables the precise probing of cellular targets followed by downstream detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].
However, the hydrophobicity of the benzamide core and the chemical sensitivity of the azide group demand rigorous solvent and reagent management. This guide details the physicochemical constraints, solvent compatibility matrices, and step-by-step protocols necessary to maintain probe integrity and cellular viability during in vitro assays.
Physicochemical Properties & Primary Solvation
The structural composition of 3-azido-4-methylbenzamide dictates its solvation requirements. The aromatic benzamide core renders the molecule poorly soluble in purely aqueous environments, necessitating the use of polar aprotic solvents for primary stock generation[3].
-
Optimal Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the preferred solvents for creating high-concentration (10–50 mM) primary stocks[4].
-
Causality of Solvent Choice: DMSO efficiently disrupts the crystal lattice of the hydrophobic benzamide without reacting with the electrophilic azide group. Aqueous buffers should only be introduced during secondary dilutions immediately prior to cell treatment to prevent premature precipitation[3].
Cellular Assay Compatibility & Toxicity Thresholds
When transitioning from organic stocks to in vitro cell cultures, the concentration of the carrier solvent must be strictly controlled to prevent assay artifacts.
-
DMSO Tolerance Limits: For most mammalian cell lines (e.g., HeLa, HEK293), the final concentration of DMSO must not exceed 0.5% (v/v), with ≤0.1% being optimal for sensitive primary cells.
-
Mechanistic Impact: Exceeding these thresholds alters plasma membrane fluidity, induces artificial cellular differentiation (e.g., in HL-60 cells), and causes solvent-mediated cytotoxicity. These solvent artifacts can easily confound the true pharmacological effects of the benzamide probe.
Mechanistic Reagent Interactions: Preserving the Azide
The success of 3-azido-4-methylbenzamide in downstream CuAAC applications hinges on preserving the azide moiety during cell lysis and assay preparation.
-
Avoidance of Reducing Agents: The azide group is highly susceptible to reduction by phosphines (e.g., TCEP) and strong thiols (e.g., DTT). Exposure to TCEP initiates the Staudinger reduction, rapidly converting the azide into an unreactive primary amine, thereby permanently abolishing its click-chemistry capabilities.
-
CuAAC Optimization & ROS Mitigation: Traditional CuAAC reactions generate reactive oxygen species (ROS) via Cu(I) oxidation, which degrades cellular architecture and quenches fluorescent proteins[5]. To mitigate this, the use of water-soluble copper-chelating ligands such as THPTA or BTTAA is mandatory[6]. These ligands stabilize the Cu(I) oxidation state, block its bioavailability to prevent ROS generation, and allow the bioorthogonal reaction to proceed efficiently in aqueous biological buffers[5],[6].
Quantitative Data Summaries
Table 1: Solubility and Storage Matrix for 3-Azido-4-Methylbenzamide
| Solvent | Max Recommended Stock | Stability | Mechanistic Notes |
| DMSO (Anhydrous) | 50 mM | >6 months at -20°C | Preferred primary solvent. Must be protected from light. |
| DMF | 50 mM | >6 months at -20°C | Alternative to DMSO; highly compatible[4]. |
| Ethanol (Absolute) | <5 mM | 1-2 weeks at -20°C | Prone to evaporation; lower solubility limit. |
| Aqueous Media (PBS) | <100 µM | Prepare fresh | Requires pre-dilution from DMSO stock to avoid precipitation[3]. |
Table 2: Reagent Compatibility for Downstream Processing
| Reagent Class | Examples | Compatibility | Mechanistic Consequence |
| Chelating Ligands | THPTA, BTTAA | High | Stabilizes Cu(I), prevents ROS toxicity[6]. |
| Reducing Agents | Sodium Ascorbate | High | Essential for in situ reduction of Cu(II) to Cu(I)[6]. |
| Phosphines | TCEP | Incompatible | Reduces azide to amine (Staudinger reduction). |
| Strong Thiols | DTT, β-ME | Incompatible | Chelates copper; slowly reduces azides over time. |
Detailed Experimental Protocols
Protocol A: Master Stock Preparation and Live-Cell Dosing
Self-Validating Principle: By utilizing anhydrous DMSO and performing serial dilutions in media, we prevent compound precipitation and ensure accurate dosing while maintaining cell viability.
-
Stock Preparation: Dissolve 3-azido-4-methylbenzamide powder in anhydrous, sterile-filtered DMSO to yield a 50 mM primary stock. Aliquot into amber vials to prevent photo-degradation of the azide and store at -20°C.
-
Intermediate Dilution: On the day of the experiment, warm the aliquot to room temperature. Dilute the 50 mM stock 1:100 in pre-warmed culture media to create a 500 µM intermediate solution (1% DMSO).
-
Cell Treatment: Add the intermediate solution to the cell culture plates at a 1:10 ratio (e.g., 100 µL into 900 µL of media). This yields a final assay concentration of 50 µM probe with a safe final DMSO concentration of 0.1%.
-
Incubation: Incubate cells under standard conditions (37°C, 5% CO2) for the desired pharmacological window (typically 2–24 hours).
Protocol B: In Situ CuAAC Click Labeling of Fixed Cells
Self-Validating Principle: Pre-complexing CuSO4 with THPTA prevents the premature oxidation of Cu(I) and shields the cells from copper-induced oxidative stress[6].
-
Fixation: Wash treated cells twice with ice-cold PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells and permeabilize using 0.5% Triton X-100 in PBS for 10 minutes. Wash extensively with PBS to remove all detergent.
-
Catalyst Complex Preparation: In a separate tube, mix 10 µL of 20 mM CuSO4 with 20 µL of 50 mM THPTA ligand[6]. Incubate for 3 minutes to allow complete chelation.
-
Reaction Cocktail Assembly: To 960 µL of PBS, add:
-
10 µL of Alkyne-Fluorophore (1 mM stock, final 10 µM)
-
30 µL of the pre-complexed CuSO4/THPTA mixture
-
10 µL of 100 mM Sodium Ascorbate (prepared fresh in water)[6].
-
-
Labeling: Immediately apply the reaction cocktail to the fixed cells. Protect from light and incubate for 30–60 minutes at room temperature[6].
-
Washing & Imaging: Wash cells three times with PBS containing 1% BSA to remove unreacted dye. Proceed to fluorescence microscopy or high-content screening[2].
Visualizations
Workflow for 3-azido-4-methylbenzamide preparation, cell treatment, and CuAAC detection.
Reagent compatibility logic tree highlighting optimal solvents and critical degradation pathways.
References
-
Sigma-Aldrich. "3-azido-4-methylbenzamide | 2387497-66-5". sigmaaldrich.com.1
-
National Institutes of Health (NIH) / Angew Chem Int Ed. "Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling". nih.gov.5
-
Lumiprobe. "Introduction to click chemistry: a new method for the labeling and modification of biomolecules". lumiprobe.com. 4
-
2BScientific. "Click Chemistry Toolbox". 2bscientific.com. 3
-
BroadPharm. "Protocol for Azide-Alkyne Click Chemistry". broadpharm.com. 6
-
Thermo Fisher Scientific. "Click Chemistry—Section 3.1". thermofisher.com. 2
Sources
- 1. 3-azido-4-methylbenzamide | 2387497-66-5 [sigmaaldrich.com]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. 2bscientific.com [2bscientific.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
step-by-step diazotization of 3-amino-4-methylbenzamide
Application Note: Step-by-Step Diazotization of 3-Amino-4-methylbenzamide
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.
Introduction & Scope
3-Amino-4-methylbenzamide (CAS 19406-86-1), commercially referred to as Fast Red Base DB-60, is a highly versatile ortho-substituted aniline derivative. It serves as a critical electrophilic building block in the synthesis of complex azo pigments (e.g., Pigment Red 268), advanced materials, and pharmaceutical intermediates such as substituted indazoles and triazines.
This application note details a robust, scalable, and self-validating protocol for the diazotization of 3-amino-4-methylbenzamide. By strictly controlling stoichiometry and thermodynamics, this workflow ensures the high-yield generation of 3-carbamoyl-6-methylbenzenediazonium chloride while suppressing common side reactions.
Mechanistic Principles & Causality (E-E-A-T)
The conversion of a primary aromatic amine to an arenediazonium salt is a fundamental transformation, yet it requires precise stoichiometric and thermodynamic control to be successful. As detailed in standard procedures, the reaction is governed by three critical parameters:
-
Acid Stoichiometry (The 3-Equivalent Rule): The reaction requires a minimum of 2.5 to 3.0 equivalents of strong acid (typically HCl).
-
Equivalent 1 protonates the amine to form the hydrochloride salt, disrupting intermolecular hydrogen bonding and increasing aqueous solubility.
-
Equivalent 2 reacts with sodium nitrite (
) to generate nitrous acid ( ), which subsequently dehydrates to form the active electrophile, the nitrosonium ion ( ). -
Equivalent 3 (Excess) maintains a highly acidic environment (pH < 1). This excess is critical; it ensures the amine remains fully protonated, preventing unreacted free amine from acting as a nucleophile and coupling with the newly formed diazonium salt to form an explosive, insoluble diazoamino (triazene) side product.
-
-
Thermal Control (0–5 °C): Arenediazonium salts are thermodynamically unstable. At elevated temperatures, they undergo
decomposition, releasing nitrogen gas and forming phenolic byproducts. Maintaining the reaction between 0–5 °C suppresses this degradation pathway while managing the highly exothermic nature of nitrosation [1]. -
Nitrite Stoichiometry: A slight excess of
(1.05 equivalents) ensures complete consumption of the amine. Any remaining nitrous acid must be quenched prior to downstream applications to prevent oxidative side reactions.
Visualizing the Process
Workflow for the diazotization of 3-amino-4-methylbenzamide.
Mechanistic pathway of aromatic amine diazotization via nitrosonium ion.
Quantitative Data & Reagent Specifications
Table 1: Standardized Reagent Quantities for a 10 mmol Scale Reaction
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Functional Role |
|---|---|---|---|---|
| 3-Amino-4-methylbenzamide | 150.18 | 1.00 | 1.50 g (10.0 mmol) | Primary substrate / Nucleophile |
| Hydrochloric Acid (36% w/w) | 36.46 | 3.00 | 2.5 mL (~30.0 mmol) | Acidifier / Salt formation |
| Sodium Nitrite (
Table 2: Critical Reaction Parameters & Analytical Targets
| Parameter | Target Range | Causality / Expected Outcome |
|---|---|---|
| Temperature | 0 – 5 °C | Prevents thermal decomposition of the diazonium salt to phenol. |
| pH (Congo Red) | < 1 (Dark Blue) | Stabilizes diazonium ion; prevents diazoamino (triazene) formation. |
| Nitrite Excess | Positive (Blue-Black) | Ensures 100% conversion of the primary amine via slight
Step-by-Step Experimental Protocol
Note: This protocol is adapted from optimized methodologies for the modification of azo pigments [2] and general arenediazonium salt preparations [3].
Step 1: Amine Hydrochloride Formation
-
Suspend 1.50 g (10.0 mmol) of 3-amino-4-methylbenzamide in 15 mL of deionized water in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Slowly add 2.5 mL of concentrated hydrochloric acid (36% w/w) dropwise to the suspension.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Observation: A thick, white slurry of the amine hydrochloride salt will form. The electron-withdrawing amide group reduces the basicity of the amine, making this extended stirring time critical for complete salt formation.
-
Step 2: Temperature Equilibration
-
Add 5.0 g of crushed ice directly to the reaction mixture.
-
Submerge the reaction flask in an external ice-water bath.
-
Allow the internal temperature to equilibrate strictly to 0–5 °C.
Step 3: Nitrosation (Diazotization)
-
In a separate vial, dissolve 0.72 g (10.5 mmol) of sodium nitrite (
) in 5.0 mL of cold deionized water. -
Using an addition funnel or syringe, add the
solution dropwise to the amine slurry over 10–15 minutes.-
Critical Control: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not exceed 5 °C.
-
-
Stir the reaction for an additional 20–30 minutes at 0–5 °C.
-
Observation: As the insoluble amine hydrochloride is converted to the highly soluble diazonium chloride, the white slurry will gradually clear, yielding a transparent, pale-yellow solution.
-
Self-Validation & In-Process Controls
To ensure the integrity of the protocol, the system must be self-validated before proceeding to any downstream coupling reactions:
Control A: Acidity Check (Congo Red)
-
Action: Spot the reaction mixture onto Congo Red indicator paper.
-
Validation: The paper must turn dark blue, confirming a pH < 3. If the paper remains red, the system lacks sufficient acid, risking triazene formation. Add concentrated HCl dropwise until the blue color is achieved.
Control B: Nitrite Check (Starch-Iodide)
-
Action: Spot the reaction mixture onto Starch-Iodide paper.
-
Validation: An immediate, deep blue-black color confirms the presence of excess nitrous acid. This validates that all primary amine has been successfully consumed. If the test is negative, add 0.1 M
solution in 0.5 mL increments until a persistent positive result is observed.
Step 4: Quenching
-
Once a positive Starch-Iodide test is confirmed and maintained for 5 minutes, add solid sulfamic acid (
) in small 10 mg increments. -
Stir for 1 minute and re-test with Starch-Iodide paper.
-
Repeat until the Starch-Iodide test is negative (no color change).
-
Causality: Sulfamic acid rapidly reacts with excess
to release harmless nitrogen gas and sulfuric acid. This prevents the excess oxidant from interfering with subsequent nucleophilic coupling partners.
-
Storage & Usage: The resulting 3-carbamoyl-6-methylbenzenediazonium chloride solution is highly reactive and must be kept at 0–5 °C. It should be used immediately in the desired downstream application (e.g., Azo coupling, Sandmeyer reaction, or reduction to a hydrazine).
References
Application Note: In Situ Photoactivation of 3-Azido-4-Methylbenzamide for Proteomic Profiling
This Application Note is designed for researchers utilizing 3-azido-4-methylbenzamide as a photoaffinity probe (PAP) or fragment for proteomic profiling. It addresses the specific photochemistry of ortho-substituted aryl azides and provides a rigorous protocol for in situ activation and downstream analysis.
Introduction & Mechanistic Rationale
3-azido-4-methylbenzamide represents a specialized class of Aryl Azide Photoaffinity Probes . Unlike simple phenyl azides, the inclusion of an ortho-methyl group (at the 4-position relative to the 3-azide) is a critical structural design element that enhances labeling efficiency and specificity.
The "Ortho-Effect" in Aryl Azide Activation
The primary challenge with unsubstituted aryl azides is the rearrangement of the photo-generated singlet nitrene into a benzazirine and subsequently a ketenimine (dehydroazepine). These rearranged species are long-lived electrophiles that react preferentially with nucleophiles (e.g., lysines) rather than performing the desired C-H or N-H insertion, leading to high non-specific background labeling.
Why 3-azido-4-methylbenzamide? The methyl group at the 4-position (ortho to the azide) sterically hinders the ring expansion pathway. This forces the reactive intermediate to remain in the nitrene state (either singlet or triplet) for a longer duration, thereby increasing the probability of a successful C-H insertion event at the specific binding site.
Mechanism of Action[1]
-
Equilibrium Binding: The benzamide moiety binds to the target protein (e.g., PARP, kinases, or specific chaperone pockets).
-
In Situ Activation: UV irradiation (typically 365 nm or 254 nm) triggers the loss of N₂.
-
Covalent Crosslinking: The resulting nitrene inserts into a nearby C-H or N-H bond within the protein's binding pocket.
Experimental Workflow Diagram
The following diagram illustrates the critical pathway from probe incubation to covalent capture.
Caption: Workflow of 3-azido-4-methylbenzamide activation. The ortho-methyl group stabilizes the nitrene, favoring insertion over ring expansion.
Protocol: In Situ Photoactivation
Safety Note: UV radiation is hazardous. Wear UV-protective eyewear and work behind a shield. Aryl azides are potentially explosive; handle solid stock with care, though dilute solutions are generally stable.
Reagents & Equipment
-
Probe: 3-azido-4-methylbenzamide (100 mM stock in DMSO). Store at -20°C in the dark.
-
Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Avoid buffers with high nucleophilic additives (e.g., Tris) if possible, though nitrene insertion tolerates them better than electrophilic probes.
-
UV Source: Handheld UV lamp (365 nm, 6-10 Watt) or a photoreactor (e.g., Stratalinker). Note: 365 nm is preferred over 254 nm to minimize protein damage.
-
Cooling: Ice bath or cold block.
Step-by-Step Procedure
A. Sample Preparation (Lysate or Live Cell)[1]
-
Lysate: Dilute protein lysate to 1-2 mg/mL in reaction buffer.
-
Live Cells: Grow cells to 80-90% confluency. Wash 2x with PBS to remove serum proteins (which compete for the probe).
B. Probe Incubation (Equilibrium)
-
Add 3-azido-4-methylbenzamide to the sample.
-
Screening Concentration: 10 µM – 100 µM (depending on expected affinity).
-
Competition Control: Pre-incubate a duplicate sample with 10-20x excess of the parent inhibitor (non-azide) for 30 mins before adding the probe.
-
-
Incubate for 30–60 minutes at room temperature (lysate) or 37°C (live cells) in the dark .
-
Critical: Aryl azides are somewhat light-sensitive. Wrap tubes in foil.
-
C. In Situ Photoactivation
-
Transfer samples to an open-top vessel (e.g., 96-well plate or clear Eppendorf tube cap open).
-
Note: Polystyrene plastics absorb UV. Irradiate from the top (open lid) or use UV-transparent quartz/glass if irradiating through the side.
-
-
Place samples on ice to prevent heating during irradiation.
-
Position the UV lamp (365 nm) approximately 1–2 cm above the samples.
-
Irradiate for 5–10 minutes .
-
Optimization: Perform a time-course (1, 3, 5, 10 min) to maximize crosslinking without degrading proteins.
-
D. Post-Labeling Processing
-
Lysate: Quench by adding SDS-PAGE loading buffer immediately.
-
Live Cells: Wash cells 2x with cold PBS to remove unbound probe. Lyse cells in lysis buffer containing protease inhibitors.
Downstream Analysis & Detection
Since 3-azido-4-methylbenzamide lacks a "Click" handle (alkyne/azide) or Biotin tag, detection relies on Mass Spectrometry (MS) or Competition Assays .
Method A: Direct MS Mapping (Bottom-Up Proteomics)
Best for: Identifying the exact binding site on a purified protein.
-
Digest the crosslinked protein with Trypsin.
-
Analyze peptides via LC-MS/MS.
-
Data Search: Look for a mass shift corresponding to the probe addition:
-
Formula: C₈H₈N₂O (Probe minus N₂).
-
Monoisotopic Mass Addition: +148.06 Da (Calculate exact mass based on your specific isotope mix).
-
Note: The modification can occur on any amino acid residue (C-H insertion), not just Cys/Lys.
-
Method B: Competition Profiling (Gel-Based)
Best for: Validating binding in complex lysates. Requirement: You need a generic broad-spectrum probe (e.g., Rhodamine-Azide or a known biotinylated inhibitor) to visualize the background.
-
Treat Sample 1 with DMSO.
-
Treat Sample 2 with 3-azido-4-methylbenzamide (Competitor).
-
Label both with the Broad-Spectrum Probe (e.g., an ATP-site probe).
-
Analyze by SDS-PAGE + Fluorescence Scanning.
-
Result: If 3-azido-4-methylbenzamide binds the target, the band intensity of the target protein will be reduced in Sample 2.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Crosslinking Observed | UV wavelength incorrect | Ensure 365 nm (long wave) or 254 nm (short wave) matches the absorption max of the benzamide system. 254 nm is more energetic but damaging; 365 nm is safer but requires longer time. |
| High Background (Smear) | Non-specific insertion | Reduce probe concentration. Include a wash step (for live cells) before UV irradiation (if affinity is high enough to retain binding). |
| Protein Degradation | Heat from UV lamp | Keep samples strictly on ice. Pulse the UV (1 min on, 1 min off). |
| Low Yield | Oxygen quenching | Nitrenes can react with dissolved O₂. Degas buffers or purge the headspace with Nitrogen/Argon before irradiation. |
References
-
Fleets, E. et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Royal Society of Chemistry. Link
-
Koture, A. et al. (2016). Photoreactive Probes for Activity-Based Protein Profiling. Methods in Molecular Biology. Link
-
Speers, A. E. & Cravatt, B. F. (2004).[1] Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link
-
Platz, M. S. (1995). Photochemistry of Phenyl Azide. Chemical Reviews. (Fundamental chemistry of aryl nitrenes and ring expansion). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 3-Azido-4-Methylbenzamide Probes
Welcome to the technical support center for 3-azido-4-methylbenzamide probes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these photo-affinity probes in their experiments and may be encountering challenges with aqueous solubility. Poor water solubility is a common hurdle for many small organic molecules and can significantly impact assay performance, reproducibility, and overall data quality.[1][2]
This document provides a comprehensive troubleshooting guide and a list of frequently asked questions to help you overcome these challenges. The information presented here is grounded in established principles of medicinal chemistry and formulation science, with the goal of providing you with actionable strategies to improve the performance of your 3-azido-4-methylbenzamide probes.
I. Troubleshooting Guide: Addressing Poor Water Solubility
This section is formatted in a question-and-answer style to directly address common problems you may be facing during your experiments.
Question 1: My 3-azido-4-methylbenzamide probe is precipitating out of my aqueous buffer. What are my immediate options to get it into solution?
Answer:
Precipitation is a clear indicator of poor solubility. Your immediate goal is to find a suitable solvent system that can dissolve the probe at your desired concentration without compromising your experimental integrity. Here are a few strategies, starting with the simplest:
-
Co-solvents: The use of a water-miscible organic co-solvent is often the first line of defense.[3][4][5] These solvents can disrupt the crystal lattice of the solid probe and create a more favorable environment for solvation.[6]
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Polyethylene glycol (PEG), particularly lower molecular weight PEGs like PEG 300 and PEG 400.[7]
-
-
Step-by-Step Protocol for Using Co-solvents:
-
Prepare a high-concentration stock solution of your 3-azido-4-methylbenzamide probe in your chosen co-solvent (e.g., 10-50 mM in 100% DMSO).
-
Vortex or sonicate the stock solution until the probe is completely dissolved.
-
Perform a serial dilution of the stock solution into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid immediate precipitation.
-
Visually inspect for any signs of precipitation after each dilution step.
-
Important Consideration: Keep the final concentration of the organic co-solvent in your assay as low as possible (typically <1-5%) to minimize potential off-target effects on your biological system.
-
-
-
pH Adjustment: The benzamide moiety has a pKa, and altering the pH of your buffer can influence its ionization state and, consequently, its solubility.
-
Experimental Approach:
-
Determine the pKa of your specific 3-azido-4-methylbenzamide derivative. This can be done experimentally via potentiometric titration or estimated using computational tools.[8]
-
Adjust the pH of your buffer to be at least 1-2 pH units away from the pKa of the compound. For a weakly basic compound, lowering the pH will increase the proportion of the more soluble protonated form. For a weakly acidic compound, increasing the pH will favor the more soluble deprotonated form.
-
Be mindful that significant pH changes can impact the activity of your biological target.
-
-
Question 2: I've tried using co-solvents, but my probe is still not soluble enough, or the required co-solvent concentration is interfering with my assay. What are more advanced formulation strategies I can employ?
Answer:
When simple co-solvents are insufficient, more sophisticated formulation techniques can be used to enhance solubility. These methods often involve the use of excipients to create a more favorable microenvironment for the hydrophobic probe.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][] They can encapsulate hydrophobic molecules, like your probe, forming an "inclusion complex" that is more water-soluble.[9][11][12][13]
-
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Workflow for Using Cyclodextrins:
Caption: Workflow for solubilizing a probe using cyclodextrins.
-
-
Surfactants and Micelle Formation: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC).[14] The hydrophobic cores of these micelles can encapsulate your probe, increasing its apparent water solubility.[14]
-
Recommended Surfactants:
-
Data Summary: Comparison of Solubilization Strategies
Strategy Mechanism Advantages Disadvantages Co-solvents Reduces solvent polarity Simple, readily available Can interfere with biological assays at high concentrations pH Adjustment Increases ionization Effective for ionizable compounds Limited by the pH tolerance of the biological system Cyclodextrins Inclusion complex formation Generally biocompatible, can improve stability[9][12] Can have a saturable effect, may be costly | Surfactants | Micellar encapsulation | High solubilization capacity | Potential for cytotoxicity and protein denaturation |
-
Question 3: My probe's solubility is still a limiting factor. Are there any chemical modifications I can make to the 3-azido-4-methylbenzamide structure itself to improve its water solubility?
Answer:
Yes, structural modification is a powerful approach for fundamentally improving the physicochemical properties of a molecule. The goal is to introduce polar functional groups or disrupt crystal packing without significantly altering the probe's photo-reactivity or binding affinity for its target.
-
Introduction of Polar Functional Groups: Adding polar groups can increase the molecule's ability to interact with water.[16]
-
Potential Modifications:
-
Hydroxyl groups (-OH): Can participate in hydrogen bonding with water.
-
Carboxylic acids (-COOH): Can be deprotonated to form a highly soluble carboxylate salt at physiological pH.
-
Amines (-NH2): Can be protonated to form a more soluble ammonium salt at acidic pH.
-
Polyethylene glycol (PEG) chains: Attaching short PEG chains (PEGylation) is a well-established method for increasing water solubility and improving pharmacokinetic properties.
-
-
-
Disruption of Molecular Planarity and Symmetry: Highly planar and symmetrical molecules tend to pack more efficiently into a crystal lattice, which can lead to lower solubility.[6] Introducing substituents that disrupt this planarity can improve solubility.[6]
-
Strategies:
-
Adding a bulky, non-planar group.
-
Introducing substituents that create a "twist" in the molecule.[16]
-
-
-
Workflow for Structural Modification:
Caption: Workflow for developing more soluble probe derivatives.
II. Frequently Asked Questions (FAQs)
Q1: What is 3-azido-4-methylbenzamide and what is it used for?
A1: 3-azido-4-methylbenzamide is a chemical compound that belongs to the benzamide class of molecules.[17][18] The key functional groups are the azido group (-N3) and the benzamide core. The azido group makes it a useful photo-affinity labeling (PAL) probe.[19][20] Upon exposure to UV light, the azido group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, including the target protein it is designed to bind to.[21] This allows researchers to identify the binding partners of a particular compound.
Q2: Why is the water solubility of my 3-azido-4-methylbenzamide probe so low?
A2: The low water solubility is primarily due to its chemical structure. The benzamide core is relatively hydrophobic, and the methyl group further contributes to its lipophilicity. While the amide and azido groups have some polarity, the overall molecule is dominated by its nonpolar character, leading to poor interactions with water molecules and a preference for self-association in a solid, crystalline state.
Q3: How do I measure the aqueous solubility of my probe?
A3: The "gold standard" method for measuring aqueous solubility is the shake-flask method.[8]
-
Step-by-Step Protocol for the Shake-Flask Method:
-
Add an excess amount of your solid 3-azido-4-methylbenzamide probe to a known volume of your aqueous buffer in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved probe using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Q4: Will modifying my probe to improve solubility affect its function?
A4: It is possible. Any structural modification has the potential to alter the probe's binding affinity for its target or its photo-activation properties. Therefore, after any modification, it is crucial to re-validate the probe's performance. This includes confirming its ability to be photo-activated and its continued specific binding to the intended target.
Q5: Are there any safety precautions I should take when working with 3-azido-4-methylbenzamide probes?
A5: Yes. Azido compounds are energetic materials and can be explosive, particularly when heated or subjected to shock. Always handle these compounds with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid accumulating large quantities of the solid material.
III. References
-
Vertex AI Search. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
-
Google Scholar. (n.d.). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs.
-
Multidisciplinary Digital Publishing Institute. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
-
MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
-
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
-
MDPI. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
-
Royal Society of Chemistry. (2024). What is better to enhance the solubility of hydrophobic compounds in aqueous solutions: eutectic solvents or ionic liquids?.
-
ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
-
ACS Publications. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs | ACS Omega.
-
Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
ACS Publications. (2017). The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B.
-
ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
-
PubMed. (2017). The Hydrophobic Effect and the Role of Cosolvents.
-
National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC.
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges.
-
ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
-
University of Strathclyde. (2024). Nanotechnology and hydrophobic drug solubilisation.
-
Benchchem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
-
Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
-
International Journal of Nanotechnology and Pharmaceutical Research. (2023). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs.
-
Royal Society of Chemistry. (n.d.). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - Nanoscale Advances.
-
National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC.
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
-
MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
-
PubChem. (n.d.). 4-Azido-n-ethyl-3-methylbenzamide | C10H12N4O | CID 140535509.
-
ResearchGate. (n.d.). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux.
-
ResearchGate. (2021). (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
-
National Center for Biotechnology Information. (n.d.). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC.
-
National Center for Biotechnology Information. (n.d.). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC.
-
ResearchGate. (2025). (PDF) Bioorthogonal Ligations and Cleavages in Chemical Biology.
-
PubChem. (n.d.). 4-Methylbenzamide | C8H9NO | CID 69274.
-
National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC.
-
ResearchGate. (n.d.). (PDF) N-[Amino(azido)methylidene]-4-methylbenzenesulfonamide.
-
ChemScene. (n.d.). 29526-66-7 | 3-Amino-N-ethyl-4-methylbenzamide.
-
PubChem. (n.d.). 3-Iodo-4-methylbenzamide | C8H8INO | CID 833329.
-
Sigma-Aldrich. (n.d.). 3-Methylbenzamide 99 618-47-3.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 3. What is better to enhance the solubility of hydrophobic compounds in aqueous solutions: eutectic solvents or ionic liquids? - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00379A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Hydrophobic Effect and the Role of Cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
- 16. books.rsc.org [books.rsc.org]
- 17. 4-Methylbenzamide | C8H9NO | CID 69274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Aryl Azide Photolabeling Optimization
This guide serves as a specialized technical support center for researchers encountering specificity issues with aryl azide photoaffinity labeling. It moves beyond generic advice to address the root chemical causes of non-specific binding and provides actionable, rigorous solutions.
Topic: Preventing Non-Specific Binding & Background Labeling Status: Operational Lead Scientist: Senior Application Specialist
The Chemistry of Failure: Why Specificity is Lost
Before troubleshooting, you must understand why your probe is labeling off-target proteins. The failure usually stems from the Ring Expansion Pathway .
When you irradiate a simple aryl azide (Phenyl Azide), it loses nitrogen to form a Singlet Nitrene .[1][2] In an ideal experiment, this nitrene inserts immediately into a neighboring C-H or N-H bond within the binding pocket (Specific Labeling).
However, if the nitrene does not insert immediately, it undergoes a rearrangement (ring expansion) to form a 1,2-didehydroazepine (also known as a ketenimine intermediate). This species is a long-lived electrophile that diffuses away from the binding site and reacts indiscriminately with nucleophiles (lysines, cysteines) on any accessible protein surface.
Mechanism of Action & Failure
The diagram below illustrates the divergence between success (Insertion) and failure (Ring Expansion).
Figure 1: The bifurcation of aryl azide photochemistry. Pathway A represents the desired intra-complex reaction. Pathway B leads to the formation of the electrophilic dehydroazepine, the primary cause of high background labeling.
Troubleshooting & Optimization Protocols
Issue A: High Background Labeling (The "Smear" Effect)
Diagnosis: The probe is likely rearranging into a dehydroazepine and reacting with solvent-exposed residues rather than the binding pocket.
Solution 1: Switch to Perfluorophenyl Azides (PFPAs) This is the most effective chemical fix. Fluorinating the aryl ring (e.g., tetrafluorophenyl azide) achieves two things:
-
Stabilizes the Nitrene: The fluorine atoms withdraw electrons, making the ring expansion energetically unfavorable.
-
Increases C-H Insertion Efficiency: PFPAs are more aggressive C-H inserters, improving the yield of specific labeling.
Solution 2: Use a "Decoy" Scavenger If you cannot change the probe structure, you must scavenge the long-lived dehydroazepine species before it attacks random proteins.
-
Protocol: Add p-aminobenzoic acid (PABA) or hydroquinone to your reaction buffer.
-
Mechanism: These small nucleophiles react rapidly with the dehydroazepine in the bulk solvent, neutralizing it. They do not interfere with the specific labeling because the specific reaction (C-H insertion) happens inside the protein pocket faster than the scavenger can enter.
-
Concentration: Start with 5–10 mM scavenger.
Issue B: Probe Labeling Buffer Components
Diagnosis: Reduced labeling efficiency despite high probe concentration. Root Cause: You are likely using a buffer containing primary amines (Tris, Glycine). Explanation: The ring-expanded dehydroazepine reacts avidly with primary amines. If your buffer is 50 mM Tris, the probe will label the Tris molecules instead of your protein. Corrective Action:
-
Switch to PBS, HEPES, or MOPS (pH 7.4).
-
Ensure no DTT or Mercaptoethanol is present during irradiation (they reduce azides to amines, deactivating the probe entirely).[3]
Comparative Data: Selecting the Right Azide
Not all aryl azides are equal. Use this table to select the correct chemistry for your experiment.
| Feature | Simple Phenyl Azide | Hydroxyphenyl Azide | Perfluorophenyl Azide (PFPA) |
| Activation Wavelength | ~250–280 nm (Protein damaging) | ~320–350 nm (Safe) | ~300–350 nm (Safe) |
| Primary Intermediate | Singlet Nitrene | Singlet Nitrene | Singlet Nitrene |
| Ring Expansion Risk | High (Major cause of background) | Moderate | Very Low (Negligible) |
| C-H Insertion Efficiency | Poor | Moderate | Excellent |
| Best Use Case | Simple, cheap linkers | Iodination (125-I) studies | Complex proteomics, low-abundance targets |
Frequently Asked Questions (FAQs)
Q1: My probe precipitates when I add it to the cell lysate. How do I fix this? A: Aryl azides are hydrophobic.
-
Dissolve the probe in DMSO first (keep final DMSO < 1-2%).
-
Add a mild detergent like 0.1% Triton X-100 or Tween-20 to the buffer before adding the probe. This prevents aggregation which leads to "speckled" non-specific binding.
Q2: How long should I irradiate my sample? A: "Less is more."
-
Flash Photolysis (Laser): Ideal (nanoseconds). Maximizes "hit-and-run" labeling, minimizing diffusion time for non-specific reactions.
-
Continuous Wave (UV Lamp): Perform a time-course (e.g., 1, 3, 5, 10 mins).
-
Warning: Irradiation >10 mins often degrades proteins and increases background without increasing specific signal.
-
Tip: Keep samples on ice during irradiation to prevent thermal degradation.
-
Q3: How do I prove the band I see is specific? A: You must perform a Competition Assay (The Gold Standard).
-
Lane 1: Protein + Photoprobe + UV. (Result: Band visible)
-
Lane 2: Protein + Excess Cold Competitor (10x-100x concentration of non-labeled ligand) + Photoprobe + UV.
-
Result: The band in Lane 2 must disappear or significantly diminish. If the band remains strong, it is non-specific binding (likely hydrophobic sticking or DHA reaction).
References
-
Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969). Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group.[4] Nature, 224, 511–512. Link
-
Brunner, J. (1993). New Photolabeling and Crosslinking Methods.[5][6][7] Annual Review of Biochemistry, 62, 483-514. Link
-
Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640–3647. Link
-
Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent Trends in Photoaffinity Labeling. Angewandte Chemie International Edition, 34(12), 1296–1312. Link
-
Thermo Fisher Scientific. (n.d.). Photoaffinity Labeling Handbook. Thermo Fisher Technical Resources. Link
Sources
- 1. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 5. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in CuAAC Reactions with Benzamides
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low yields, with a specific focus on reactions involving benzamide-containing substrates.
As a Senior Application Scientist, I understand that while CuAAC is a robust and powerful tool, certain functional groups can introduce unexpected complexities. Benzamides, with their potential to chelate the copper catalyst, represent a common but often overlooked challenge. This guide provides in-depth, cause-and-effect explanations and field-proven protocols to help you navigate these issues and achieve high-yielding, reproducible results.
Quick Diagnosis: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during CuAAC reactions.
Q1: My reaction shows no product formation, and I've recovered all my starting material. What's the most likely culprit?
A1: This typically points to a complete failure of the catalytic system. The most common cause is the inactivity of the copper catalyst. The active species is Copper(I), which is readily oxidized to the inactive Copper(II) state by dissolved oxygen.[1][2] Ensure your solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon). Also, verify that your reducing agent, typically sodium ascorbate, is from a fresh, solid stock, as solutions can degrade over time.
Q2: My reaction is very slow and stalls at low conversion (e.g., 15-20%). What should I investigate first?
A2: Stalled reactions often indicate either insufficient active catalyst or catalyst inhibition. With benzamide substrates, the primary suspect is catalyst sequestration by the benzamide group itself. The amide oxygen and proximal aromatic system can act as a chelating agent for the copper catalyst, pulling it out of the catalytic cycle. The solution is often to use a more strongly coordinating ligand (see In-Depth Guide) or to increase the catalyst loading.[3][4]
Q3: A precipitate (often red, purple, or dark-colored) formed as soon as I added the copper source. What is happening?
A3: This strongly suggests either the formation of an insoluble copper-alkyne complex (especially with terminal alkynes like propiolic acid) or catalyst decomposition.[1][5] The benzamide functionality can exacerbate this by promoting catalyst aggregation. Ensure your ligand is pre-mixed with the copper source before adding the alkyne. Improving the solubility of all components by adjusting the solvent system (e.g., adding more co-solvent like DMF or DMSO) can also prevent this.[6]
Q4: I see multiple new spots on my TLC/LC-MS, but very little of my desired triazole product. What are these side products?
A4: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a diyne byproduct.[7] This is a direct result of Cu(I) oxidation to Cu(II) in the presence of oxygen. Rigorous deoxygenation of the reaction mixture is the most effective way to prevent this side reaction.[2]
In-Depth Troubleshooting Guide
Problem Area 1: Benzamide-Induced Catalyst Inhibition
The core challenge with benzamide-containing substrates is their intrinsic ability to act as a competing ligand for the copper(I) catalyst. The lone pair of electrons on the carbonyl oxygen can coordinate to the copper center, effectively sequestering it and preventing its participation in the cycloaddition.
The Mechanism of Inhibition
The benzamide group can form a stable chelate with the copper ion. This interaction removes the catalyst from the productive cycle, leading to a dramatic drop in the reaction rate or complete failure.
Solutions:
-
Choose a Stronger Ligand: The most effective strategy is to use a ligand that binds to Cu(I) more strongly than the benzamide does. This ensures the copper remains available for the reaction. Tris-triazolyl-based ligands are excellent choices.
-
Increase Catalyst/Ligand Loading: If a potent ligand is already in use, a modest increase in the catalyst and ligand concentration (e.g., from 1-5 mol% to 10 mol%) can overcome the inhibitory effect by saturating the benzamide binding sites while leaving sufficient catalyst for the reaction.[3]
| Ligand | Recommended Solvent System | Key Advantages |
| THPTA | Aqueous / Mixed Aqueous (t-BuOH/H₂O, DMSO/H₂O) | Excellent water solubility, ideal for bioconjugation.[8] |
| TBTA | Organic (DMF, DMSO, THF) | High stability and reaction acceleration in organic media.[8] |
| "Mixed" Benzimidazole Ligands | Organic or Aqueous | Can offer superior rates but may be inhibitory if used in excess.[9] |
Problem Area 2: The Catalyst System
A healthy catalyst system is the heart of the CuAAC reaction. It consists of the copper source, a reducing agent, and a stabilizing ligand.
The CuAAC Catalytic Cycle
The reaction proceeds through a well-defined cycle where Cu(I) is essential. The ligand's role is to stabilize this oxidation state and accelerate the key steps.[1]
Common Failures and Solutions:
-
Issue: Cu(I) Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen.[8]
-
Solution: Always use degassed solvents. Purge the reaction vessel with an inert gas (N₂ or Ar) for 10-15 minutes before adding reagents and maintain a positive pressure throughout the reaction.[2]
-
-
Issue: Ineffective Reduction: The most common method for generating Cu(I) is the in situ reduction of a Cu(II) salt (like CuSO₄) with sodium ascorbate.[6] If the ascorbate is old or has been stored improperly (e.g., as a solution), it will be ineffective.
-
Solution: Always use a freshly prepared solution of sodium ascorbate from a solid, pure source for every reaction.
-
-
Issue: Incorrect Ligand-to-Copper Ratio: While ligands are crucial, an incorrect ratio can be detrimental. For some strongly binding ligands, an excess relative to copper can block coordination sites on the metal, inhibiting the reaction.[9]
Problem Area 3: Reaction Conditions
The correct environment is critical for bringing the reactants and catalyst together effectively.
-
Issue: Poor Solubility: Benzamides, especially those with large aromatic systems, can have poor solubility in common CuAAC solvent systems like t-BuOH/H₂O. If any component (substrate, catalyst, or product) precipitates, the reaction will stop.[1]
-
Issue: Low Temperature / Slow Kinetics: While many CuAAC reactions proceed readily at room temperature, substrates with steric hindrance or electronic deactivation may require more energy.
| Solvent System | Use Case | Notes |
| t-BuOH / H₂O (1:1) | Standard, "green" option | Good for relatively polar, soluble substrates. |
| DMSO / H₂O (1:1) | Highly versatile | Excellent solubilizing power for a broad range of substrates. |
| DMF | Anhydrous conditions | Useful when water-sensitive functional groups are present.[6] |
| Acetonitrile (MeCN) | Can stabilize Cu(I) | Be aware that MeCN can sometimes compete in the reaction.[5] |
Experimental Protocols
Protocol 1: Optimized CuAAC for Benzamide-Containing Substrates
This protocol is designed to be a robust starting point that proactively addresses the common failure modes discussed above.
Reagents & Materials:
-
Benzamide-functionalized alkyne (1.0 equiv)
-
Azide (1.1 - 1.5 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 equiv, 10 mol%)
-
THPTA or TBTA ligand (0.2 - 0.5 equiv, 20-50 mol%)
-
Sodium Ascorbate (0.3 - 0.5 equiv, 30-50 mol%)
-
Solvent: Degassed DMSO/Water (1:1) or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the benzamide-alkyne (1.0 equiv) and the azide (1.1 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with Nitrogen or Argon for 15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., DMSO/H₂O) to dissolve the substrates, achieving a typical concentration of 0.1 M.
-
Catalyst Premix: In a separate small vial, dissolve CuSO₄·5H₂O (0.1 equiv) and the ligand (e.g., THPTA, 0.5 equiv) in a small amount of degassed water or reaction solvent. Allow this mixture to stir for 2-3 minutes. You should observe a color change.
-
Catalyst Addition: Using a syringe, add the pre-mixed catalyst solution to the main reaction vial.
-
Initiation: In another separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in degassed water. Using a syringe, add the ascorbate solution to the reaction mixture to initiate the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60 °C. Monitor progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Work-up: Once the reaction is complete, quench by adding an aqueous solution of EDTA to chelate and remove the copper. Proceed with standard extraction and purification procedures.
Protocol 2: Ligand Screening for a Challenging Reaction
If you suspect ligand performance is the issue, running small-scale parallel reactions can quickly identify a better catalyst system.
Procedure:
-
Prepare a stock solution of your benzamide-alkyne and azide in the chosen solvent.
-
Set up a series of small reaction vials (e.g., 4 vials).
-
To each vial, add an equal aliquot of the substrate stock solution.
-
To each vial, add a different ligand (e.g., Vial 1: No ligand, Vial 2: TBTA, Vial 3: THPTA, Vial 4: a benzimidazole-based ligand), keeping the copper and ascorbate amounts constant.
-
Initiate all reactions simultaneously and monitor their conversion over time using LC-MS. This will provide a direct comparison of ligand efficacy for your specific substrates.
References
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
- Technical Support Center: Troubleshooting Low Yields in Click Reactions with 5-(azidomethyl)-2-methylpyrimidine. Benchchem.
- troubleshooting low yield in copper-c
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
- Click chemstry: Why does it sometimes work and other times it doesn't?.
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implic
- Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Scilit.
- Enhancing the CuAAC efficiency of a Cu(i)
- Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega.
- Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit.
- Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Figshare.
- Green Methodologies for Copper(I)
- Peptide Conjug
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals.
- Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org.
- Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives.
- Effects of Different Amines and Acids on CuAAC.
- Optimization of reaction conditions (temperature, solvent) for benzamide synthesis. Benchchem.
- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
- Low yields in Click rxn. Reddit.
- Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing).
- Why is the efficiency of my CuAAC click chemistry so low?.
- Copper(I)-mediated azide-alkyne cycloaddition (CuAAC) reaction between cyclic peptide and pBA.
- The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview.
- Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Stability of 3-Azido-4-Methylbenzamide
Executive Summary: The "Nitrene" Threat
Welcome to the Technical Support Center. You are likely working with 3-azido-4-methylbenzamide as a photoaffinity probe or crosslinking intermediate.[1]
The critical instability of this molecule is not a bug; it is its primary feature.[1] The aryl azide group (
The Problem: If this activation occurs before your specific experimental trigger (due to ambient light or improper storage), the nitrene will react with the solvent or itself, rendering the molecule inert ("dead") or causing aggregation.[1][2]
This guide provides the protocols to prevent premature activation.
The Degradation Mechanism (Why It Happens)
To prevent degradation, you must understand the pathway.[1][2] Below is the mechanism of failure when the molecule is exposed to light or incompatible reagents.
Figure 1: The fate of the aryl azide.[1][2][3][4][5][6] Premature light exposure leads to ring expansion (often reacting with water), while reducing agents (thiols) destroy the azide chemically.[1][2]
Storage & Handling FAQs
Q: How sensitive is it to room light?
A: Aryl azides are generally stable in standard fluorescent room light for short periods (minutes), unlike diazirines which are more robust, or iodides which are more sensitive.[1][2] However, long-term exposure to ambient light will cause slow degradation.[1]
-
Protocol: Always handle solids and solutions in amber vials. If amber glass is unavailable, wrap tubes in aluminum foil.
-
Best Practice: For critical steps (weighing/aliquoting), dim the lights or use a red safety light , as aryl azides have negligible absorption above 400 nm.[1][2]
Q: What is the optimal storage condition?
A:
| State | Temperature | Container | Shelf Life (Est.) |
|---|---|---|---|
| Solid Powder | -20°C | Amber Vial + Desiccant | >1 Year |
| Stock Solution (DMSO) | -20°C | Amber Vial | 1-3 Months |
| Aqueous Buffer | 4°C | Foil-wrapped | <24 Hours (Use Immediately) |[2]
Q: Can I use DTT or Beta-Mercaptoethanol (BME)?
A: ABSOLUTELY NOT.
Thiols reduce the azide group (
-
Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, though TCEP can also react with azides over time.[1][2] Ideally, perform the photo-crosslinking step in non-reducing buffers, then add reducing agents after the crosslinking is complete.[2]
Troubleshooting: Solution Preparation
Issue: "My compound precipitated upon adding to the aqueous buffer." Diagnosis: 3-azido-4-methylbenzamide is hydrophobic.[1] Fix:
-
Dissolve the solid in anhydrous DMSO or DMF first to create a high-concentration stock (e.g., 10-50 mM).[1]
-
Dilute this stock into your aqueous buffer while vortexing. Ensure the final organic solvent concentration is <1-5% to avoid denaturing your biological target.[1]
Issue: "The solution turned yellow/brown before UV irradiation." Diagnosis: This indicates significant photodegradation or hydrolysis (formation of azo compounds or polymers).[1] Fix: Discard the solution. Prepare fresh stock under reduced lighting.
QC Protocol: The "Ratio Check"
How do you know if your azide is still good? You can validate it using a simple UV-Vis spectrophotometer.[1]
Principle: Aryl azides have a characteristic absorption band (typically 250–280 nm).[1] Upon photolysis, this peak diminishes or shifts significantly as the aromatic system is disrupted by ring expansion.[1][2]
Validation Steps:
-
Prepare T0 Sample: Dilute a small aliquot of your stock to ~50 µM in water/buffer.[1]
-
Scan: Measure Absorbance (200–400 nm). Note the
(likely near 260-270 nm).[1] -
Irradiate: Expose this specific cuvette to your UV source (e.g., 254 nm or 365 nm lamp) for 5 minutes.
-
Rescan (T_final):
Experimental Workflow Diagram
Figure 2: Step-by-step handling workflow to ensure integrity from storage to activation.
References
-
Fleming, S. A. (1995).[1][2] Chemical reagents in photoaffinity labeling.[1][6][8] Tetrahedron, 51(46), 12479-12520.[1][2] (Foundational review on nitrene chemistry).
-
National Institutes of Health (NIH). PubChem Compound Summary: 4-Azido-N-ethyl-3-methylbenzamide (Analogous Structure).[1] Retrieved from [Link][1][2]
-
University of Wisconsin-Madison, EH&S. Safe Handling of Sodium Azide and Organic Azides.[1] Retrieved from [Link]
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple method to modulate the selectivity of aryl azide photolysis using cucurbit[8]uril - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04209C [pubs.rsc.org]
- 5. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
overcoming steric hindrance in 3-azido-4-methylbenzamide conjugation
The Challenge: The Ortho-Methyl Effect
You are likely experiencing low conjugation yields or sluggish kinetics with 3-azido-4-methylbenzamide . This is not a user error; it is a fundamental structural challenge.
In this molecule, the methyl group at position 4 is ortho to the azide at position 3. This creates a "steric fence" that protects the N1 atom of the azide group. In standard Click chemistry (CuAAC), the copper-acetylide complex must attack this specific nitrogen. The methyl group physically blocks this approach, raising the activation energy required for the transition state.
Steric Mechanism Visualization
The following diagram illustrates the decision logic required to bypass this steric blockade.
Figure 1: Decision matrix for optimizing conjugation of sterically hindered aryl azides. Note the critical pivot points in ligand and reagent selection.
Strategy A: Optimized CuAAC (Copper-Catalyzed)
Standard protocols using TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) often fail with hindered azides because TBTA itself is bulky and creates a crowded environment around the copper center.
The Solution: Switch to BTTES or BTTAA . These ligands form a more open complex with Copper(I), allowing the acetylide to penetrate the steric shield of the ortho-methyl group. They also accelerate the reaction rate significantly compared to TBTA [1].
Protocol: High-Efficiency Steric Click
Reagents:
-
Substrate: 3-azido-4-methylbenzamide (10 mM in DMSO).
-
Alkyne: Terminal alkyne payload (12 mM in DMSO).
-
Catalyst Source: CuSO₄[1] · 5H₂O (20 mM in water).
-
Ligand: BTTES (100 mM in water). Do not use TBTA.
-
Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).
Step-by-Step:
-
Premix Catalyst: In a separate tube, mix CuSO₄ (1 vol) and BTTES (2.5 vol). Incubate for 2 minutes. The solution should turn light blue.[1] Why? This pre-complexation prevents copper precipitation and protects the catalyst.
-
Main Mix: Combine your Benzamide substrate and Alkyne in the reaction vessel. Recommended solvent: 50% DMSO / 50% Water (or tBuOH).
-
Initiation: Add the Catalyst Premix to the Main Mix.
-
Activation: Add Sodium Ascorbate (5 vol relative to Copper).
-
Incubation: Seal the vial under Argon/Nitrogen. Incubate at 40°C for 2-4 hours. Note: Mild heat is essential to overcome the steric activation barrier, but do not exceed 60°C to avoid azide decomposition.[2]
Strategy B: Optimized SPAAC (Copper-Free)
If you cannot use copper (e.g., live cell applications or metal-sensitive payloads), you must use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]
The Trap: Most researchers reach for DBCO (Dibenzocyclooctyne). The Problem: DBCO is bulky. The fused benzene rings on DBCO clash with the ortho-methyl group on your benzamide, drastically slowing the reaction.
The Solution: Use BCN (Bicyclo[6.1.0]nonyne).[3][4][5] BCN is smaller (less sterically demanding) and, counter-intuitively, reacts faster with aromatic azides than DBCO does [2].
Comparative Data: Cyclooctyne Performance
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) |
| Steric Bulk | High (Fused rings) | Low (Bridged ring) |
| Lipophilicity | High (Poor solubility) | Moderate |
| Reactivity w/ Ph-N3 | Moderate | High (Preferred for Aryl Azides) |
| Recommendation | Avoid for this substrate | Primary Choice |
Protocol: Steric-Aware SPAAC
-
Dissolve: Prepare 3-azido-4-methylbenzamide in DMSO (Stock 10 mM).
-
Equivalents: Use a higher excess of BCN (2.0 - 3.0 equivalents) compared to standard protocols. The steric hindrance lowers the effective collision frequency.
-
Solvent System: Use a mixture of DMSO and PBS (pH 7.4). If precipitation occurs, increase DMSO content to 30-50%.
-
Time/Temp: Incubate at 37°C for 6–12 hours. Monitor via LC-MS.
Troubleshooting & FAQs
Q: I see a precipitate immediately after adding the copper catalyst. What happened? A: The benzamide scaffold is hydrophobic.[6] When you added the aqueous copper/ascorbate mix, the local water concentration spiked, crashing out your starting material.
-
Fix: Increase the organic co-solvent (DMSO or Ethanol) to 50-60%. Alternatively, add 5% Tween-20 to the reaction buffer to maintain solubility.
Q: My reaction stalled at 50% conversion. Should I add more copper? A: No. Adding more copper usually leads to protein aggregation or payload degradation.
-
Fix: Add more Ascorbate . The reaction likely stalled because the Cu(I) oxidized to inactive Cu(II) due to atmospheric oxygen. Degas your solvents or simply add a fresh aliquot of ascorbate to "re-charge" the catalyst.
Q: Can I use heat to force the reaction? A: Proceed with caution. Aryl azides can decompose into reactive nitrenes (releasing N₂) at high temperatures.
-
Limit: Do not exceed 60°C . If the reaction is too slow at 40°C, switch to the BTTES ligand or the BCN reagent rather than increasing the temperature further.
Q: Why not use a linker to move the azide away from the methyl group? A: That is a valid synthetic chemistry solution (e.g., converting the aniline to a benzyl azide). However, that changes the chemical structure of your drug/target. If you must conjugate the specific 3-azido-4-methylbenzamide molecule, the protocols above (Ligand acceleration or BCN) are your only non-synthetic options.
References
-
Ligand Acceleration in CuAAC: Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. [Link]
-
BCN vs DBCO Reactivity: Dommerholt, J., et al. (2010).[5] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(50), 9422–9425. [Link]
-
Steric Effects in Click Chemistry: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
Sources
Technical Support Center: Azide Stability & Handling
From the Desk of the Senior Application Scientist
Welcome. You have reached the Tier 3 Support Desk for High-Energy Reagents.
If you are reading this, you likely understand that azides (
My role is not just to tell you "store at -20°C." My role is to explain the molecular causality of decomposition so you can design self-validating safety systems in your lab. We will cover organic azide stability (The "Rule of Six"), inorganic hazards (the "Plumbing Problem"), and troubleshooting reaction failures caused by degradation.
Part 1: Organic Azide Stability (The "Rule of Six")[1][2][3][4]
User Question: "I synthesized a small aliphatic azide linker for a PROTAC project. Can I isolate it, or will it detonate on the rotovap? How do I store it?"
Technical Response:
The stability of an organic azide is dictated by its Carbon-to-Nitrogen (
We use the "Rule of Six" to determine storage and isolation protocols [1].
The Stability Matrix
| C/N Ratio ( | Stability Status | Storage & Handling Protocol |
| Ratio < 1 | CRITICAL HAZARD | Do NOT Isolate. Synthesize in situ only. Never concentrate. |
| 1 ≤ Ratio < 3 | Unstable | Store as dilute solution (<1 M). Temp: -20°C. Container: Amber plastic (protect from light/friction). Max quantity < 5g. |
| Ratio ≥ 3 | Stable | Can be isolated.[2][5][6] Temp: 4°C to -20°C. Container: Amber glass/plastic. Light: Protect from UV (photolysis risk). |
Note:
= Number of Carbons,= Number of Nitrogens. [6] Example: Nonyl azide ( ) has 9 carbons and 3 nitrogens. Ratio = 3. Safe to isolate.
Decision Logic for Azide Isolation
Figure 1: Decision matrix for organic azide isolation based on the Law of Six [1].
Part 2: Inorganic Azide Hazards (Sodium Azide)[7][8][9]
User Question: "I found an old bottle of Sodium Azide (
Technical Response: STOP. Do not attempt to open that bottle.
Inorganic azides (
-
The Heavy Metal Trap: Sodium azide reacts with Copper, Lead, Brass, and Mercury to form heavy metal azides (e.g.,
). These are primary explosives —more sensitive than TNT. Friction from unscrewing a lid with azide crust in the threads can detonate the bottle [2]. -
The Acid Trap: Contact with acid (or water in acidic environments) generates Hydrazoic Acid (
) . This is a volatile, highly toxic gas ( similar to Hydrogen Cyanide) that is also explosively unstable [3].
The Cycle of Inorganic Hazard
Figure 2: The dual decomposition pathways of Sodium Azide leading to toxicity or detonation [2, 3].
Part 3: Troubleshooting Experimental Failures
User Question: "My Click Chemistry reaction (CuAAC) stopped working. I'm using the same azide stock I made 6 months ago. Did it decompose?"
Technical Response: While organic azides are generally stable at -20°C, they can degrade via photolysis (light exposure) into reactive nitrenes. However, the most common cause of Click failure is not azide decomposition, but Catalyst Poisoning .
Step-by-Step Troubleshooting Protocol
Step 1: Check Azide Integrity (IR Spectroscopy) Before blaming the catalyst, validate your reagent.
-
Take a small aliquot of your azide stock.
-
Run an FT-IR spectrum.
-
The Marker: Look for the asymmetric stretch at ~2100 cm⁻¹ . This is the diagnostic "fingerprint" of the azide group.
-
Strong Peak: Azide is intact.[7]
-
Weak/Absent Peak: Decomposition occurred (likely photolysis). Discard safely.
-
Step 2: Check the Catalyst (The "Oxygen Problem") Copper(I) is the active catalyst.[8][9] Atmospheric oxygen oxidizes it to Copper(II), which is inactive.[8]
-
Symptom: Solution turns blue/green (indicates Cu(II)).
-
Fix:
-
Degas all solvents (sparge with Argon/Nitrogen for 15 mins).
-
Increase Sodium Ascorbate (reducing agent) concentration to 5-10 equivalents to keep Copper in the +1 oxidation state [4].
-
Step 3: Solvent Compatibility
-
Avoid: Chlorinated solvents (DCM, Chloroform) with Sodium Azide.[2][6] They react to form di- and tri-azidomethane, which are violently explosive [5].[6]
Part 4: Emergency Disposal Protocol
User Question: "I have a waste container with 2% Sodium Azide. How do I dispose of it safely?"
Technical Response: Never pour azide solutions down the sink. They will react with copper piping (see Figure 2). You must chemically quench the azide using the Nitrous Acid Method before disposal [6].
Quenching Protocol:
-
Setup: Perform in a fume hood behind a blast shield.
-
Dilution: Ensure the azide solution is dilute (< 5%).
-
Add Nitrite: Add Sodium Nitrite (
) in 40% excess (approx. 1.5g per 1g ). -
Acidify (The Critical Step): Slowly add 20% Sulfuric Acid (
) while stirring. -
Validation: Test with Starch-Iodide paper.
-
Blue Color: Excess Nitrite is present (Reaction Complete).[11]
-
No Color: Add more Nitrite and Acid.
-
-
Disposal: Neutralize the pH to 7 and dispose of as aqueous chemical waste.
References
-
University of Pittsburgh. (2013). Safe Handling of Azides: The Rule of Six. Retrieved from
-
Centers for Disease Control (CDC). (1976). Explosive Azide Hazard: Current Intelligence Bulletin 13. NIOSH. Retrieved from
-
Grokipedia. (n.d.). Hydrazoic Acid Properties and pKa. Retrieved from
-
BenchChem. (2025).[1][2][9] Troubleshooting Click Reaction Efficiency. Technical Support Center. Retrieved from
-
Stanford University EHS. (n.d.). Information on Azide Compounds: Incompatibility with Halogenated Solvents. Retrieved from
-
National Institutes of Health (NIH). (2011). Practical Considerations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. uvic.ca [uvic.ca]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. lni.wa.gov [lni.wa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. scispace.com [scispace.com]
Validation & Comparative
comparing 3-azido-4-methylbenzamide vs diazirine photoaffinity probes
Topic: Technical Comparison: Aryl Azide (3-azido-4-methylbenzamide) vs. Trifluoromethyl Phenyl Diazirine (TPD) Photoaffinity Probes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of chemoproteomics, the choice of photo-warhead dictates the resolution, specificity, and biological relevance of your target identification data. This guide compares two distinct classes of photoaffinity probes: the classical Aryl Azide (represented here by the 3-azido-4-methylbenzamide scaffold) and the modern "gold standard" Trifluoromethyl Phenyl Diazirine (TPD) .
The Verdict: While 3-azido-4-methylbenzamide offers synthetic accessibility and a compact steric footprint, Diazirines are generally superior for interrogating complex proteomes. This is primarily due to their longer activation wavelength (minimizing UV damage) and their ability to generate carbenes that perform "zero-length" C-H insertion, avoiding the nucleophilic bias and ring-expansion artifacts common to aryl azides.
Part 1: Mechanistic Foundations
To interpret labeling data correctly, one must understand the photochemistry that occurs the millisecond the UV lamp turns on.
Aryl Azide (3-azido-4-methylbenzamide)
-
Mechanism: Upon irradiation (typically <300 nm), the azide releases
to form a Singlet Nitrene .[1][2] -
The Trap: While some nitrenes undergo C-H insertion, a significant portion relaxes to the Triplet Nitrene (radical reactivity) or undergoes ring expansion to form a Ketenimine/Dehydroazepine .[2]
-
Consequence: The ring-expanded species is an electrophile that preferentially reacts with nucleophiles (e.g., Lysine, Cysteine) rather than inserting into the nearest geometric neighbor. This can lead to "bias labeling"—you map the nearest nucleophile, not necessarily the binding interface.
Trifluoromethyl Phenyl Diazirine (TPD)[3]
-
Mechanism: Upon irradiation (~350–365 nm), the diazirine releases
to generate a Singlet Carbene . -
The Advantage: The trifluoromethyl group stabilizes the diazo intermediate, preventing side reactions, while the phenyl ring allows for longer wavelength activation. The resulting carbene is an aggressive species that inserts rapidly into C-H, N-H, and O-H bonds.
-
Consequence: This results in true "zero-length" crosslinking with little bias for amino acid type, providing a higher-fidelity map of the ligand binding pocket.
Visualizing the Photochemical Pathways
Figure 1: Comparative photochemical pathways. Note the Aryl Azide's tendency toward rearrangement and nucleophilic bias, contrasted with the Diazirine's direct insertion pathway.
Part 2: Performance Metrics Comparison
The following table synthesizes data regarding the physicochemical and operational differences between the two scaffolds.
| Feature | 3-azido-4-methylbenzamide (Aryl Azide) | Trifluoromethyl Phenyl Diazirine (TPD) |
| Activation Wavelength | 254 – 300 nm (Short UV) | 350 – 365 nm (Long UV) |
| Biological Impact | High Risk: UV-B/C damages DNA and proteins (denaturation). | Low Risk: UV-A is generally benign to protein structure. |
| Reactive Intermediate | Nitrene (Singlet/Triplet) & Ketenimine.[1] | Singlet Carbene. |
| Labeling Specificity | Biased: Favors nucleophiles (Lys, Cys) due to ring expansion.[2] | Unbiased: Inserts into C-H, O-H, N-H bonds (Hydrophobic & Hydrophilic). |
| Crosslinking Radius | Wide (~10 Å): Long-lived intermediates can diffuse or "scan" for nucleophiles. | Short (~3-4 Å): Rapid insertion captures immediate environment. |
| Chemical Stability | Stable in ambient light; sensitive to reducing agents (DTT/TCEP). | Stable in ambient light; generally resistant to reduction. |
| Buffer Compatibility | Restricted: Avoid Tris/Glycine (primary amines react with ketenimine). | Flexible: Compatible with most buffers (though Tris can scavenge carbenes, it's less critical). |
| Steric Bulk | Low (Benzene ring + small azide). | Moderate (Benzene ring + CF3 + Diazirine ring). |
Part 3: Experimental Protocol
Protocol: In-Lysate Competition Assay for Target Validation
This protocol is designed to validate the specific binding of your probe. A "Senior Scientist" approach mandates the inclusion of a soluble competitor (the parent ligand) to prove that labeling is driven by affinity, not random collision.
Reagents Required:
-
Lysate: 1 mg/mL protein concentration (PBS, pH 7.4).
-
Probe: 3-azido or TPD-based probe (100x stock in DMSO).
-
Competitor: Parent ligand (100x stock in DMSO).
-
UV Source:
-
For Azide: Handheld UV lamp (254 nm) or Stratalinker.
-
For Diazirine: LED array (365 nm) or Stratalinker (365 nm bulbs).
-
-
Click Reagents: Azide-PEG3-Biotin (or Rhodamine), TCEP, TBTA, CuSO4.
Workflow Diagram
Figure 2: Standard Competition Assay Workflow. Critical control: Sample A (Competitor) must show reduced signal compared to Sample B (DMSO).
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot cell lysate (e.g., 50 µL per condition) into a 96-well plate (for 365 nm) or small open-top vials (for 254 nm). Note: Standard polystyrene absorbs 254 nm. For Azides, use quartz or irradiate from the top in open vessels.
-
-
Competition Binding:
-
Add Competitor (10-50x excess over probe) to "Sample A". Add DMSO to "Sample B".
-
Incubate for 30 mins at RT. This allows the competitor to occupy the specific binding pocket.
-
-
Probe Addition:
-
Add the Photoaffinity Probe (e.g., 1 µM final) to both samples. Incubate for 15 mins in the dark.
-
-
Photo-Activation (The Critical Step):
-
For Diazirine: Place plate on ice under a 365 nm LED array (approx. 1-5 cm distance). Irradiate for 1–5 minutes.
-
For Aryl Azide: Place samples on ice. Irradiate with 254 nm light for 5–10 minutes. Warning: Prolonged 254 nm exposure causes protein aggregation. Monitor sample temperature.
-
-
Click Chemistry & Analysis:
-
Add "Click Mix" (100 µM Tag, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). Incubate 1 hour.
-
Analyze via Streptavidin-HRP Western Blot or LC-MS/MS.
-
Part 4: Troubleshooting & Optimization
Problem 1: High Non-Specific Background
-
Diagnosis: Your probe is labeling random proteins (albumin, tubulin) due to high concentration or hydrophobic sticking.
-
Solution (Diazirine): Reduce irradiation time. Carbenes are generated quickly; excess UV just damages the sample.
-
Solution (Azide): The "background" might be specific nucleophilic attack by abundant proteins. Switch to a diazirine probe to verify if the binding is real or an artifact of the ketenimine mechanism.
Problem 2: No Labeling Observed
-
Solution: Check your buffer. For Aryl Azides, remove DTT/Mercaptoethanol before irradiation (they reduce azides to amines). For Diazirines, ensure no high-concentration nucleophiles are artificially added, though they are more robust.
Problem 3: Protein Precipitation
-
Diagnosis: UV damage.[5]
-
Solution: This is common with Aryl Azides (254 nm). Switch to TPD (365 nm) or use a "flash" irradiation (high power, short time) to minimize thermal heating.
References
-
Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[6][7] Future Medicinal Chemistry. Link
-
Dubinsky, L., et al. (2012). Examination of the Photochemistry of Aryl Azides and Diazirines. Journal of the American Chemical Society.[8] Link
-
West, A. V., et al. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society.[8] Link
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling.[1][3][5][8][9][10][11][12][13] Tetrahedron. Link
-
Thermo Fisher Scientific. Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents.Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. escholarship.org [escholarship.org]
- 3. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of the nucleic acid photoaffinity labeling agent 3-azidoamsacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl phenyl diazirine maleimide | AAT Bioquest [aatbio.com]
- 12. Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
The Physics of Displacement: TR-FRET vs. Fluorescence Polarization
As a Senior Application Scientist, validating target engagement is the most critical inflection point in early-stage drug discovery. Confirming that a small molecule physically binds to its intended biological target—and specifically at the correct active or allosteric site—separates true pharmacological leads from assay artifacts[1].
Competitive inhibition assays are the gold standard for this validation. By measuring a test compound's ability to displace a known, characterized probe, we definitively prove site-specific target engagement. This guide objectively compares the three dominant platforms for competitive binding validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR), providing the mechanistic causality and self-validating protocols required to build a robust screening cascade.
In high-throughput screening (HTS), the two primary homogenous ("mix-and-read") formats for competitive binding are FP and TR-FRET[2]. While both rely on the displacement of a fluorescent probe, their biophysical mechanisms dictate vastly different performance profiles.
Fluorescence Polarization (FP) FP relies on the rotational correlation time of a fluorophore. A small, free fluorescent probe rotates rapidly in solution, emitting depolarized light. When it binds to a massive target protein, its rotation slows dramatically, yielding a high polarization signal[3]. In a competitive assay, a successful hit displaces the probe, restoring rapid rotation and dropping the polarization signal[4]. The Causality of FP Limitations: FP is highly susceptible to compound autofluorescence and inner-filter effects, which are rampant in diverse chemical libraries. Furthermore, to detect a robust polarization shift, the assay requires high concentrations of both the tracer (typically >1 nM) and the target protein (enough to bind 50–80% of the tracer)[2]. This makes FP less ideal for high-affinity targets or when protein supply is limited.
Time-Resolved FRET (TR-FRET) TR-FRET utilizes a lanthanide donor (e.g., Terbium or Europium) conjugated to the target protein and a standard fluorophore acceptor on the competing probe. When the probe is bound, energy transfers from the donor to the acceptor, generating a specific emission signal[4]. The Causality of TR-FRET Superiority: Lanthanides possess exceptionally long emission half-lives (milliseconds compared to nanoseconds for standard fluorophores). By introducing a microsecond time delay before measuring emission, TR-FRET completely gates out short-lived background autofluorescence from library compounds[2]. This massive increase in signal-to-noise ratio allows for drastically reduced reagent consumption—often requiring as little as 10 pM of target protein[2].
Mechanistic principle of TR-FRET competitive inhibition assays.
Orthogonal Validation: Surface Plasmon Resonance (SPR)
While TR-FRET is unparalleled for primary screening, any assay relying on a fluorescent probe is susceptible to optical interference (e.g., color quenching) or non-specific aggregation. Therefore, hits must be validated using an orthogonal, label-free technology like SPR[5].
SPR detects changes in the refractive index near a gold sensor surface in real-time, allowing for the calculation of association (
Orthogonal workflow for validating target engagement from HTS to lead selection.
Quantitative Comparison of Platforms
To select the appropriate assay for your specific pipeline stage, consult the performance metrics below.
| Feature | TR-FRET | Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) |
| Primary Use Case | Primary HTS & Hit-to-Lead | Primary HTS (Cost-sensitive) | Orthogonal Hit Validation |
| Readout Mechanism | Time-delayed energy transfer | Rotational correlation time | Real-time refractive index change |
| Label Requirement | Donor (Target) + Acceptor (Probe) | Fluorophore (Probe only) | Label-free (Immobilized ligand) |
| Target Concentration | Ultra-low (10 pM – 1 nM) | High (10 nM – 100 nM) | Low (Flowed as analyte) |
| Autofluorescence Risk | Negligible (Time-gated) | High (Direct interference) | None (Optical mass sensing) |
| Kinetic Data output | Equilibrium | Equilibrium | Real-time |
| Throughput | Ultra-High (1536-well) | High (384-well / 1536-well) | Low to Moderate (Microfluidic) |
Self-Validating Experimental Protocols
A protocol is only as good as its controls. The following methodologies are designed as self-validating systems to ensure data integrity.
Protocol 1: TR-FRET Competitive Binding Assay (384-Well Format)
Objective: Determine the
-
Reagent Preparation: Prepare Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Prepare a 4X solution of Tb-labeled Target Protein and a 4X solution of the Acceptor-labeled Probe.
-
Compound Dispensing: Using an acoustic liquid handler, dispense test compounds (in 100% DMSO) into a 384-well low-volume assay plate.
-
Self-Validation Control: Include columns for 100% displacement (Positive Control: 10 µM unlabeled known ligand) and 0% displacement (Negative Control: DMSO only).
-
-
Addition of Target: Add 5 µL of the 4X Tb-labeled Target Protein to all wells.
-
Addition of Probe: Add 5 µL of the 4X Acceptor-labeled Probe to all wells. (Final assay volume = 10 µL. Final DMSO concentration must be kept constant, typically
1%). -
Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach equilibrium.
-
Readout: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm (or 340 nm). Delay for 100 µs, then integrate the emission at 620 nm (Donor) and 665 nm (Acceptor) for 200 µs.
-
Data Analysis: Calculate the TR-FRET ratio (
). Normalize data against the controls to calculate % inhibition. Fit the dose-response data to a 4-parameter logistic equation to derive the . Calculate the Z'-factor using the positive and negative controls; a Z' > 0.5 validates the assay for screening[2].
Protocol 2: SPR Indirect Competitive Inhibition Assay
Objective: Confirm target engagement label-free by measuring the reduction of target binding to a sensor chip.
-
Surface Preparation: Immobilize an alternative ligand (or a known weak-affinity binder) onto a CM5 sensor chip using standard amine coupling chemistry[6]. Ensure the immobilization level (Response Units, RU) is optimized to prevent mass transport limitations.
-
Standard Curve Generation: Flow the Target Protein (analyte) over the chip at varying concentrations (e.g., 1 nM to 100 nM) to establish a standard binding response curve[6].
-
Competition Setup: Pre-incubate a fixed concentration of the Target Protein (chosen from the linear range of the standard curve, typically
) with a titration series of the test compound for 30 minutes. -
Injection: Inject the pre-incubated Target Protein + Compound mixtures over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Self-Validation Control: Inject the Target Protein pre-incubated with DMSO only (Maximum binding control) and buffer only (Baseline control).
-
-
Analysis: Measure the maximum RU achieved during the association phase for each injection. A true target-engaging compound will bind the Target Protein in solution, preventing it from binding the chip, thereby reducing the RU signal[6]. Plot the maximum RU against compound concentration to determine the
and calculate the relative .
References
-
deNOVO Biolabs. "How does SPR work in Drug Discovery?"[Link]
-
Chem Help ASAP (YouTube). "measuring drug-target binding with SPR & ITC binding assays."[Link]
-
Chemical Reviews (ACS). "Fluorescence Polarization/Anisotropy in Diagnostics and Imaging."[Link]
-
NIH / PMC. "A Dual-Readout F2 Assay That Combines Fluorescence Resonance Energy Transfer and Fluorescence Polarization for Monitoring Bimolecular Interactions."[Link]
-
Nicoya Lifesciences. "4 Types of Binding Assays you can do with SPR."[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Dual-Readout F2 Assay That Combines Fluorescence Resonance Energy Transfer and Fluorescence Polarization for Monitoring Bimolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. denovobiolabs.com [denovobiolabs.com]
- 6. nicoyalife.com [nicoyalife.com]
Advanced HPLC Purity Analysis of Azido-Benzamide Compounds: A Comparative Guide on Stationary Phase Selectivity
Introduction & The Analytical Challenge
Azido-benzamide compounds are highly versatile chemical intermediates, widely utilized in click chemistry (CuAAC), photoaffinity labeling, and the synthesis of novel targeted therapeutics, including HOXA1 inhibitors and tumor-imaging radioligands[1][2]. However, accurately quantifying their purity presents a complex analytical challenge.
The azido functional group (
Figure 1. Photolytic and thermal degradation pathway of azido-benzamides forming critical impurities.
Stationary Phase Selection: The Causality of Interactions
Historically, standard C18 (octadecylsilane) columns are the default starting point for reversed-phase HPLC method development[4]. However, for azido-benzamides, C18 columns frequently fail to provide adequate resolution (
To solve this, analysts must leverage the electronic properties of the analytes. The azido group is an electron-withdrawing substituent, which decreases the electron density of the benzamide's aromatic ring. Conversely, its primary degradant—the amine group—is strongly electron-donating, enriching the ring's electron density.
While a C18 column ignores these electronic states, a Biphenyl or Phenyl-Hexyl stationary phase acts as an electron-sensitive probe[5]. The electron-rich biphenyl rings of the stationary phase form strong
Comparative Performance Data
To objectively compare these stationary phases, a mixed standard containing a model azido-benzamide (Target API), its amine-benzamide degradant (Impurity A), and a chloro-benzamide synthetic precursor (Impurity B) was analyzed under identical mobile phase conditions.
Table 1: Chromatographic Performance Comparison (Isocratic Mobile Phase: 60:40 Methanol / 10 mM Ammonium Acetate pH 6.0)
| Parameter | Standard C18 | Phenyl-Hexyl | Biphenyl |
| Retention Time (Azide API) | 6.2 min | 7.5 min | 8.8 min |
| Theoretical Plates (N) | 12,500 | 14,200 | 15,800 |
| Resolution ( | 1.2 (Co-elution) | 2.1 (Baseline) | 3.4 (Excellent) |
| Resolution ( | 1.8 | 2.5 | 3.1 |
| Tailing Factor ( | 1.4 | 1.2 | 1.05 |
Data Synthesis & Causality: The Biphenyl column vastly outperforms the C18 and Phenyl-Hexyl columns, providing a critical pair resolution of 3.4. Furthermore, Methanol is explicitly chosen over Acetonitrile as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond (
Optimized Experimental Protocol (Self-Validating System)
This step-by-step methodology details the optimized Biphenyl workflow. It incorporates specific environmental controls to prevent in-situ degradation, ensuring the purity reported is representative of the bulk material and not an artifact of the analytical process itself.
Figure 2. Systematic decision tree for azido-benzamide HPLC method development and optimization.
Step 1: Mobile Phase Preparation
-
Buffer (Solvent A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water to yield a 10 mM solution. Adjust to pH 6.0 using dilute acetic acid. Filter through a 0.22 µm membrane.
-
Causality: A slightly acidic to neutral pH maintains the stability of the benzamide's amide bond and ensures reproducible retention without hydrolyzing the silica support[6].
-
-
Organic (Solvent B): 100% HPLC-grade Methanol.
Step 2: Sample Preparation & Self-Validation Control
-
Weigh 10 mg of the azido-benzamide sample and dissolve in 10 mL of Methanol (Stock: 1 mg/mL).
-
Dilute to a working concentration of 100 µg/mL using the mobile phase (60:40 Methanol:Buffer).
-
Self-Validating Control: All sample preparations must be performed in actinic (amber) glass vials to prevent UV-induced azide decomposition[1][3]. To validate that degradation is not occurring during analysis, prepare a parallel control sample in a clear glass vial exposed to ambient laboratory light. If the amine-benzamide peak increases in the clear vial but remains stable in the amber vial over 24 hours, the degradation is confirmed as an artifact of sample handling rather than an inherent batch impurity.
Step 3: Chromatographic Conditions
-
Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. (Critical: Do not exceed 30°C to prevent thermal azide-to-nitrene conversion).
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (optimal wavelength for the benzamide chromophore)[6].
-
Gradient Program:
-
0–2 min: 40% B
-
2–10 min: Linear gradient to 80% B
-
10–13 min: Hold at 80% B
-
13–15 min: Return to 40% B (Equilibration)
-
Step 4: System Suitability
-
Inject a blank (diluent) to confirm no baseline interference.
-
Inject the standard solution 5 times. The Relative Standard Deviation (RSD) for the azido-benzamide peak area must be
, theoretical plates , and the tailing factor must be [7].
Conclusion
When analyzing azido-benzamides, relying on standard hydrophobic retention (C18) often masks critical amine impurities due to co-elution. By understanding the electronic differences between the azide and its degradants, analysts can rationally select a Biphenyl stationary phase and a Methanol mobile phase to exploit
References
-
Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent[123I]IBZM Source: Journal of Food and Drug Analysis URL:[Link]
-
Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging Source: PubMed Central (NIH) URL:[Link]
-
Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS Source: HALO Columns URL:[Link]
-
Ascentis® HPLC Columns Selection Guide Source: MilliporeSigma / Labtorg URL:[Link]
Sources
- 1. Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labtorg.kz [labtorg.kz]
- 5. halocolumns.com [halocolumns.com]
- 6. jfda-online.com [jfda-online.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
comparison of click reaction kinetics: aryl azides vs alkyl azides
Mastering Click Chemistry Kinetics: A Comparative Guide to Aryl vs. Alkyl Azides
As a Senior Application Scientist, I frequently observe researchers defaulting to standard aliphatic azides (like benzyl azide) for all bioconjugation workflows, completely overlooking the kinetic goldmine that structural tuning provides. Treating all azides as kinetically equal is a fundamental error in drug development and chemical biology.
The choice between an alkyl azide and an aryl azide does not merely change the solubility of your linker; it fundamentally alters the reaction mechanism, the kinetic rate, and your ability to perform orthogonal multiplexing. This guide objectively compares the kinetic performance of aryl and alkyl azides, providing the mechanistic causality and self-validating protocols required to execute flawless click chemistry.
Mechanistic Causality: Electronic vs. Steric Control
To optimize a click reaction—whether Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—you must understand the frontier molecular orbital (FMO) interactions dictating the transition state.
-
Alkyl Azides (Steric Control): Aliphatic alkyl azides exhibit nucleophilic reactivity at the N1 position and electrophilic reactivity at the N3 position 1[1]. In SPAAC, they react via a Normal-Electron-Demand pathway (HOMO_azide interacting with LUMO_alkyne). Because they lack electronic activation, their reaction rates are heavily bottlenecked by steric hindrance. Primary alkyl azides perform moderately well, but secondary or tertiary alkyl azides are notoriously sluggish 2[2].
-
Aryl Azides (Electronic Control): Conjugation with the aromatic ring pulls electron density away from the azido group, drastically lowering its nucleophilicity and making it highly electrophilic 1[1]. When paired with an electron-rich cyclooctyne like bicyclo[6.1.0]nonyne (BCN), the dominant FMO interaction flips. This triggers an Inverse-Electron-Demand SPAAC (LUMO_azide interacting with HOMO_alkyne), massively reducing the activation energy and accelerating the reaction .
Mechanistic divergence of alkyl and aryl azides in click chemistry cycloadditions.
Quantitative Kinetic Comparison
The structural differences between these azides manifest clearly in their second-order rate constants (
Table 1: CuAAC Kinetics Comparison In CuAAC, steric hindrance is the dominant variable. Primary alkyl azides and electron-poor aryl azides offer the fastest rates.2[2]
| Azide Class | Representative Reagent | Typical | Key Kinetic Driver |
| Primary Alkyl Azide | Benzyl Azide | ~0.1 - 1.0 | Steric hindrance (less hindered = faster) |
| Secondary Alkyl Azide | 1-Azidoethylbenzene | ~0.05 - 0.5 | Increased steric bulk slows coordination |
| Aryl Azide | Phenyl Azide | ~0.1 - 0.8 | Electronic effects (e⁻ withdrawing = faster) |
Table 2: SPAAC Kinetics & Orthogonality In SPAAC, matching the electronic demand of the azide to the cyclooctyne is critical. Recent advancements with fluoroalkyl azides (RCF₂N₃) demonstrate up to a 126-fold rate enhancement with BCN over DIBAC.3[3]
| Azide Class | Optimal Cyclooctyne | Relative Reaction Speed | Mechanistic Pathway |
| Primary Alkyl Azide | DIBAC / ADIBO | Moderate | Normal Electron Demand |
| Electron-Poor Aryl Azide | BCN | Very Fast | Inverse Electron Demand |
| Fluoroalkyl Azide | BCN | Exceptionally Fast | Inverse Electron Demand |
Field-Proven Methodology: Orthogonal Dual-Labeling
The extreme kinetic differences between aryl and alkyl azides can be exploited to perform orthogonal dual-labeling on a single construct without cross-reactivity. By utilizing an electron-deficient aryl azide (or fluoroalkyl azide) alongside an aliphatic alkyl azide, we can kinetically trap the faster reaction before initiating the slower one.
Self-Validating System Design: A protocol is only as good as its internal controls. This workflow incorporates mandatory LC-MS checkpoints to ensure the causality of our kinetic theory holds true in your specific buffer system.
Self-validating workflow for orthogonal dual-labeling via kinetic differentiation.
Step-by-Step Protocol: Kinetic Differentiation SPAAC
Objective: Selectively conjugate Probe A to an aryl azide, followed by Probe B to an alkyl azide on the same protein construct.
-
Substrate Preparation: Ensure your dual-azide protein construct is in a compatible buffer (e.g., PBS, pH 7.4). Avoid amine-containing buffers if using NHS-ester upstream modifications.
-
First Ligation (Kinetic Trapping): Add exactly 1.0 equivalent of BCN-Probe A relative to the protein concentration. Incubate at room temperature for 15–30 minutes.
-
Causality: The electron-rich BCN reacts orders of magnitude faster with the electron-deficient aryl azide via inverse-electron-demand SPAAC. Limiting the reagent to 1.0 eq prevents forced off-target reactions.
-
-
Self-Validation Checkpoint (CRITICAL): Pull a 5 µL aliquot and analyze via intact protein LC-MS.
-
Validation: You must observe a mass shift corresponding only to a single BCN addition (+ Mass of Probe A). The peak corresponding to the unreacted alkyl azide must remain intact. If a double-addition mass is observed, your BCN concentration was too high or your aryl azide is insufficiently electron-withdrawing. Do not proceed until this is optimized.
-
-
Second Ligation: Once validated, add 3.0 to 5.0 equivalents of DIBAC-Probe B. Incubate at room temperature for 4–12 hours.
-
Causality: DIBAC relies on normal-electron-demand SPAAC, which is slower but highly specific to the remaining sterically accessible primary alkyl azide. The excess equivalents drive the slower reaction to completion.
-
-
Final Validation & Purification: Perform a final LC-MS analysis to confirm the second mass shift (+ Mass of Probe A + Mass of Probe B). Purify the orthogonally labeled construct via SEC or dialysis to remove excess DIBAC-Probe B.
References
- Title: A Comparative Guide to Azide-Containing Reagents for Bioconjugation and Drug Development Source: BenchChem URL
- Source: Chemical Communications (RSC Publishing)
- Title: Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides Source: ChemRxiv URL
- Title: Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
Sources
Quantitative Assessment of Photo-Labeling Yields by LC-MS/MS
Executive Summary
The Challenge: Photo-affinity labeling (PAL) is the gold standard for mapping transient protein-ligand interactions, yet it suffers from a notorious "black box" problem: low and variable cross-linking yields. Traditional readouts (fluorescent gels, Western blots) offer only relative data and fail to distinguish between high-affinity binding and high-efficiency photo-crosslinking.
The Solution: This guide details the transition from qualitative imaging to quantitative LC-MS/MS assessment . By leveraging high-resolution mass spectrometry, researchers can determine the precise stoichiometry of labeling, differentiate specific vs. non-specific adducts, and calculate absolute yields—data critical for calculating target occupancy and "druggability" in chemoproteomics.
Part 1: The Landscape of Yield Assessment
Before designing the experiment, one must choose the detection modality. While gel-based methods are faster for screening, they lack the resolution to quantify yield (the percentage of protein covalently modified).
Comparative Analysis: LC-MS/MS vs. Alternatives
| Feature | LC-MS/MS (Bottom-Up/Intact) | Fluorescent Gel / SDS-PAGE | Radiolabeling ( |
| Quantification Type | Absolute & Relative (Stoichiometry capable) | Relative (Intensity-based) | Relative (CPM-based) |
| Site Specificity | Residue-level resolution | None (Protein-level only) | None |
| Sensitivity | High (Femtomole range) | Moderate (Nanomole range) | Very High |
| Throughput | Moderate (30-60 min/sample) | High (10+ samples/gel) | Low (Safety constraints) |
| Data Integrity | High (Direct mass measurement of adduct) | Low (Prone to aggregation artifacts) | Moderate |
| Yield Calculation | Calculable (via depletion or intact mass shift) | Impossible (cannot distinguish 10% vs 100% labeling easily) | Difficult |
Part 2: Critical Variables – The Photophore Chemistry
The "yield" of your experiment is chemically limited by the choice of photophore. As an Application Scientist, I often see protocols fail not because of the MS, but because the photochemistry was mismatched to the binding pocket.
Comparison of Photoreactive Groups
-
Benzophenone (BP):
-
Diazirine (DA):
-
Mechanism:[1] Irreversible loss of
to form a highly reactive carbene. Rapidly quenched by water if no protein bond is formed. -
Yield: Generally Lower (1-5% is typical; >10% is exceptional).
-
Specificity: High (Small footprint, mimics methylene group).
-
Diagram: Photophore Activation Pathways
Figure 1: Mechanistic divergence between Benzophenone and Diazirine. Note the re-excitation loop for Benzophenone, which contributes to its higher labeling yields compared to the "one-shot" Diazirine.
Part 3: The Quantitative Workflow
This protocol is designed for Bottom-Up Proteomics (identifying the site and relative yield) but includes a checkpoint for Intact Mass Analysis (absolute yield).
Step-by-Step Methodology
1. Probe Incubation & Equilibrium
-
Protocol: Incubate protein (recombinant or lysate) with the photo-probe at
for 30 min. -
Expert Insight: Always include a "Dark Control" (Probe + Protein, no UV) and a "Competitor Control" (Probe + Protein + 100x excess native ligand, + UV). These are non-negotiable for validating specificity.
2. UV Irradiation[1][2][3][4][5][6][7][8][9]
-
Protocol: Irradiate samples on ice.
-
Caution: Heat denatures proteins. Ensure the setup is actively cooled.
3. Click Chemistry (Optional but Recommended)
If using a bifunctional probe (Alkyne/Azide tag), perform CuAAC "click" reaction to attach a Biotin-linker.
-
Reagents: 100
Probe, 100 Biotin-Azide, 1 mM TCEP, 100 TBTA, 1 mM . -
Why: Allows enrichment of the low-abundance labeled species, increasing MS sensitivity.
4. Digestion & Preparation
-
Denature: 8M Urea (avoid SDS as it interferes with MS).
-
Reduce/Alkylate: DTT (
, 30 min) / Iodoacetamide (RT, 20 min, dark). -
Digest: Trypsin (1:50 enzyme:protein ratio) overnight.
5. LC-MS/MS Acquisition[9][12][13][14][15][16]
-
Mode: Data Dependent Acquisition (DDA) for identification; Parallel Reaction Monitoring (PRM) for quantification.
-
Column: C18 Reverse Phase.
-
Gradient: Standard 60-min gradient (5-35% Acetonitrile).
Part 4: Data Analysis & Yield Calculation
This is where the "Quantitative Assessment" happens.[5] There are two primary methods to calculate yield.
Method A: Parent Peptide Depletion (The "Subtraction" Method)
Best for: High-yield probes (>10%) or pure proteins.
This method assumes that any decrease in the signal of the unmodified peptide in the UV-treated sample (compared to the Dark Control) is due to it being modified.
-
Identify the "homing peptide" (the peptide containing the binding site).
-
Extract Ion Chromatogram (XIC) for the unmodified homing peptide in both samples.
-
Calculation:
-
Normalization: Use a "housekeeping peptide" (a peptide far from the binding site) to normalize for loading errors.
Method B: Intact Protein Deconvolution (The "Direct" Method)
Best for: Recombinant proteins; Gold Standard for Stoichiometry.
-
Inject undigested protein sample.
-
Deconvolute the charge envelope (e.g., using BioPharma Finder or MaxEnt).
-
Observe the mass shift:
. -
Calculation:
Diagram: Analytical Logic Flow
Figure 2: Decision tree for selecting the appropriate quantification strategy based on sample complexity and required resolution.
Part 5: Troubleshooting & Validation (Self-Validating Systems)
To ensure Trustworthiness , your protocol must include these internal checks:
-
The "Mass Defect" Check:
-
Photo-probes often add a specific mass shift. For Diazirine, the adduct mass is usually Probe Mass - 28 Da (loss of
). If you see the full probe mass, you have a non-covalent association or an artifact, not a true insertion.
-
-
The "Scavenger" Control:
-
Add a radical scavenger (e.g., glutathione) to the reaction.
-
Result: Specific labeling (internal binding pocket) should be unaffected . Non-specific surface labeling will be reduced .
-
-
Ionization Efficiency Bias:
-
Warning: A labeled peptide ionizes differently than an unlabeled one. You cannot directly compare the Area of Peptide A (unlabeled) to Peptide A-Probe (labeled) to get a ratio. You must use the Depletion Method (Method A above) or Intact Mass (Method B) for accurate percentages.
-
References
-
Smith, E. & Collins, I. (2015). Photoaffinity labeling in target discovery and chemical biology: a comparison of benzophenone and diazirine. Future Medicinal Chemistry. Link
-
Mackinnon, A.L. & Taunton, J. (2009).[5] Target identification by diazirine photo-cross-linking and click chemistry. Current Protocols in Chemical Biology.[17] Link
-
Parker, C.G. et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell.[2][3][13] Link
-
Hulce, J.J. et al. (2013). Proteome-wide mapping of cholesterol-interacting proteins in mammalian cells. Nature Methods. Link
-
Robin, X. et al. (2011). pROC: an open-source package for R and S+ to analyze and compare ROC curves (Data Analysis Tools). BMC Bioinformatics. Link (Cited for statistical validation of depletion data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
- 12. LC-MS vs LC-MS/MS: Techniques, Use Cases, and Differences - Creative Proteomics [creative-proteomics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
Safety Operating Guide
3-azido-4-methylbenzamide proper disposal procedures
The disposal of energetic chemical building blocks requires a rigorous, mechanistic approach to laboratory safety. 3-Azido-4-methylbenzamide (CAS 2387497-66-5) is an aryl azide frequently utilized in click chemistry and photoaffinity labeling[1]. While its utility in drug development is vast, its terminal azide moiety (
This guide provides drug development professionals with a self-validating, step-by-step framework for the safe handling, neutralization, and disposal of 3-azido-4-methylbenzamide waste.
Part 1: Hazard Assessment & Mechanistic Causality
To safely manage azide waste, one must understand the thermodynamic instability inherent to the molecule. The stability of organic azides is empirically evaluated using two standard safety metrics:
-
The Carbon-to-Nitrogen (C/N) Ratio: The industry standard for azide stability dictates that the ratio of
must be to be considered non-explosive[2]. For 3-azido-4-methylbenzamide ( ), the ratio is [3]. Because , this compound is classified as an energetic hazard and must not be concentrated to dryness or exposed to excessive heat[2]. -
The Rule of Six: This rule states there should be at least six carbon atoms per energetic functional group to provide enough dilution for safe handling[3]. With 8 carbons to 1 azide group, 3-azido-4-methylbenzamide passes this rule, meaning it is relatively stable for benchtop use, but its low C/N ratio still mandates strict energetic waste protocols[3].
-
Photosensitivity: As an aryl azide, this compound will decompose upon exposure to UV or strong ambient light, releasing nitrogen gas to form a highly reactive nitrene intermediate. Waste must be protected from light to prevent pressure buildup in sealed containers.
Critical Chemical Incompatibilities
Improper segregation of azide waste can lead to catastrophic laboratory incidents. The following table summarizes the mechanistic consequences of mixing 3-azido-4-methylbenzamide with incompatible laboratory waste streams.
| Incompatible Agent | Mechanistic Consequence | Procedural Mandate |
| Acids (e.g., | Protonation of the azide anion yields hydrazoic acid ( | Strictly segregate azide waste from all acidic waste streams. Verify pH is neutral/basic before disposal. |
| Heavy Metals (Cu, Pb, Zn, Brass) | Forms heavy metal azides (e.g., copper azide), which are extreme shock- and friction-sensitive primary explosives[4]. | Never dispose of azides in sinks (reacts with metal pipes). Avoid metal spatulas or brass fittings. |
| Halogenated Solvents (e.g., | Azide ions can displace halogens via | Collect in dedicated, non-halogenated organic waste containers. |
Part 2: Step-by-Step Disposal Methodologies
Depending on the scale of the waste generated, laboratories must choose between Direct EHS Collection (for dilute, small-scale waste) or Chemical Quenching (for concentrated stocks or bulk waste).
Protocol A: Chemical Quenching via Staudinger Reduction (For >1g or Concentrated Waste)
Causality: Rather than storing a high-energy explosive, the Staudinger reduction utilizes triphenylphosphine (
-
Step 1: Preparation & PPE. Perform all operations in a certified chemical fume hood behind a blast shield. Wear heavy-duty nitrile gloves, a flame-resistant lab coat, and safety goggles.
-
Step 2: Solvent Dissolution. Dissolve the 3-azido-4-methylbenzamide waste in a miscible solvent mixture, typically Tetrahydrofuran (THF) and water (4:1
). Note: Water is required for the hydrolysis of the iminophosphorane intermediate. -
Step 3: Reagent Addition. Slowly add 1.2 to 1.5 molar equivalents of Triphenylphosphine (
) in small portions. -
Step 4: Venting & Agitation. Stir the mixture at room temperature (
). Do not seal the vessel. The reaction will evolve nitrogen gas ( ). -
Step 5: Self-Validation (Visual). Monitor the reaction until
bubbling completely ceases (typically 2–12 hours depending on scale). -
Step 6: Self-Validation (Spectroscopic). To guarantee the explosive hazard is neutralized, take an aliquot and perform IR spectroscopy. The complete disappearance of the strong asymmetric azide stretch at
confirms total destruction of the azide. -
Step 7: Final Disposal. The neutralized solution (now containing the amine and triphenylphosphine oxide) can be safely transferred to standard non-halogenated organic waste.
Protocol B: Direct EHS Collection (For <1g or Dilute Solutions < 1M)
Causality: For dilute solutions where quenching is impractical, the primary goal is preventing friction and chemical cross-contamination until professional disposal.
-
Step 1: Container Selection. Use only high-density polyethylene (HDPE) or Teflon (PTFE) containers. Never use containers with ground-glass joints. Evaporation can cause azide crystals to precipitate in the joint; the resulting glass-on-glass friction is a known detonation trigger[4].
-
Step 2: Light Protection. Wrap the container in aluminum foil or use opaque amber plastic to prevent photolytic nitrene generation.
-
Step 3: Labeling. Clearly label the container: "Hazardous Waste - Organic Azide (3-Azido-4-methylbenzamide) - DO NOT MIX WITH ACID OR HALOGENS".
-
Step 4: Storage. Store the waste in a secondary containment bin at or below room temperature (
)[2]. Contact your institution's Environmental Health and Safety (EHS) department for specialized energetic waste pickup.
Part 3: Operational Workflow Visualization
The following decision tree outlines the logical progression for managing 3-azido-4-methylbenzamide waste based on the protocols established above.
Decision workflow for the safe disposal and neutralization of 3-azido-4-methylbenzamide.
References
-
Florida State University Environmental Health and Safety. Azide Compounds Safety Guidelines. Retrieved from [Link]
-
Karlsruhe Institute of Technology (KIT) - IOC. Azide Safety and the Rule of Six. Retrieved from [Link]
-
Wayne State University Office of Environmental Health & Safety. Fact Sheet: Azides. Retrieved from [Link]
-
National Institutes of Health (NIH) / PMC. Allylic azides: synthesis, reactivity, and the Winstein rearrangement (Azide Safety). Retrieved from[Link]
Sources
- 1. 3-azido-4-methylbenzamide | 2387497-66-5 [sigmaaldrich.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
